Product packaging for 2-Amino-6-iodotoluene(Cat. No.:CAS No. 172681-47-9)

2-Amino-6-iodotoluene

Cat. No.: B064019
CAS No.: 172681-47-9
M. Wt: 233.05 g/mol
InChI Key: UZEAHFLEZWXHCE-UHFFFAOYSA-N
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Description

2-Amino-6-iodotoluene is a valuable multi-functional aromatic building block in organic synthesis and medicinal chemistry research. This compound features two orthogonal reactive sites: a nucleophilic aromatic amine group and an electrophilic aromatic iodine atom, activated by the ortho-methyl substituent. Its primary research value lies in its application as a key intermediate in cross-coupling reactions, particularly in Palladium-catalyzed processes such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The iodine serves as an excellent leaving group for constructing biaryl systems and complex molecular architectures. Concurrently, the amine group can be functionalized through acylation, sulfonylation, or reductive amination to introduce diverse pharmacophores. Researchers utilize this compound in the synthesis of ligands for catalysis, advanced materials, and in the exploratory development of novel chemical entities for pharmaceutical screening, making it an indispensable reagent for constructing complex, substituted toluene derivatives with high precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8IN B064019 2-Amino-6-iodotoluene CAS No. 172681-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEAHFLEZWXHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596550
Record name 3-Iodo-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172681-47-9
Record name 3-Iodo-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-6-iodotoluene (also known as 3-Iodo-2-methylaniline), a compound of interest in organic synthesis and pharmaceutical research.[1][2] This document consolidates key data into a structured format, offers insights into its characteristics, and presents a logical framework for understanding its fundamental properties.

Core Physical and Chemical Identifiers

This compound is an aromatic organic compound containing an amino group, an iodine atom, and a methyl group attached to a benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3]

IdentifierValue
Chemical Name This compound
Synonyms 3-Iodo-2-methylaniline, Benzenamine, 3-iodo-2-methyl-
CAS Number 172681-47-9[4][5]
Molecular Formula C7H8IN[1][4][5][6]
Molecular Weight 233.05 g/mol [1][5][6]
Appearance Brown to black Liquid[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. It is important to note that several of these values are predicted based on computational models.

PropertyValueSource
Density 1.791 ± 0.06 g/cm³ (Predicted)[1][4][6]
Boiling Point 288.1 ± 28.0 °C at 760 mmHg (Predicted)[1][4][6]
Flash Point 128 °C[4][6]
Refractive Index 1.663[6]
pKa 3.49 ± 0.10 (Predicted)[1]
XLogP3 2.3[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]

Experimental Protocols

However, standard laboratory techniques for determining these properties would include:

  • Boiling Point: Determined by distillation at atmospheric or reduced pressure, observing the temperature at which the liquid-vapor equilibrium is established.

  • Density: Measured using a pycnometer or a digital density meter.

  • Refractive Index: Measured using a refractometer, typically at a specified temperature (e.g., 20°C or 25°C).

  • Flash Point: Determined using a closed-cup or open-cup flash-point tester.

For the predicted values, these are typically generated using Quantitative Structure-Property Relationship (QSPR) models, which use the chemical structure to estimate physical properties.

Logical Relationship of Properties

The following diagram illustrates the logical flow from the fundamental identity of the compound to its macroscopic physical properties.

G Logical Hierarchy of this compound Properties cluster_identity Chemical Identity cluster_composition Molecular Composition cluster_physical Macroscopic Physical Properties cluster_chemical Chemical Behavior Properties Name This compound CAS CAS: 172681-47-9 Name->CAS Synonym Synonym: 3-Iodo-2-methylaniline Name->Synonym Formula Formula: C7H8IN Name->Formula MolWeight Molecular Weight: 233.05 g/mol Formula->MolWeight State Physical State: Liquid Formula->State Density Density: ~1.791 g/cm³ Formula->Density BoilingPoint Boiling Point: ~288.1 °C Formula->BoilingPoint FlashPoint Flash Point: 128 °C Formula->FlashPoint RefractiveIndex Refractive Index: 1.663 Formula->RefractiveIndex pKa pKa: ~3.49 Formula->pKa XLogP3 XLogP3: 2.3 Formula->XLogP3 Appearance Appearance: Brown to Black State->Appearance

References

An In-depth Technical Guide to 2-Amino-6-iodotoluene: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 2-Amino-6-iodotoluene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document details the physicochemical properties, a representative synthesis protocol, and the potential role of this compound as a synthetic intermediate.

Chemical Identity and Properties

This compound, also known by its IUPAC name 3-iodo-2-methylaniline, is an aromatic organic compound.[1][2] It is a substituted toluene molecule, featuring an amino group (-NH2) and an iodine atom (-I) attached to the benzene ring. Its chemical formula is C7H8IN.[3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 172681-47-9[1][2][3][4]
Molecular Formula C7H8IN[1][3][4]
Molecular Weight 233.05 g/mol [1][3][4][5]
IUPAC Name 3-iodo-2-methylphenylamine[2]
SMILES NC1=C(C)C(=CC=C1)I[3]
InChI Key UZEAHFLEZWXHCE-UHFFFAOYSA-N[2]
Physical Form Liquid[2]
Density 1.791 g/cm³[1]
Boiling Point 288.1 °C at 760 mmHg[1]
Flash Point 128 °C[1]
Purity Typically ≥95%[2][3][5]
Storage Conditions 2-8°C, keep in dark place, inert atmosphere[2][3]

Chemical Structure and Bonding

The structure of this compound consists of a central benzene ring. A methyl group (-CH3) and an amino group (-NH2) are positioned ortho to each other at positions 1 and 2, respectively. An iodine atom is located at the 6th position of the ring.

The bonding involves covalent bonds between the carbon, hydrogen, nitrogen, and iodine atoms. The benzene ring is characterized by delocalized pi-bonding, which confers aromatic stability. The amino and methyl groups are electron-donating groups, which can influence the reactivity of the aromatic ring. The bulky iodine atom can introduce steric hindrance, affecting the molecule's conformation and reactivity in chemical transformations.

synthesis_workflow start Start: o-Toluidine HCl + Iodine mix Mix with Calcium Carbonate start->mix react Add Water & Heat (60-70°C) mix->react extract Extract with Ether react->extract dry Dry Ethereal Solution extract->dry evaporate Evaporate Ether dry->evaporate purify Recrystallize Product evaporate->purify end End: Pure this compound purify->end logical_relationship A This compound (Building Block) B Chemical Modification (e.g., Cross-Coupling, Diazotization) A->B C Diverse Intermediates B->C D Synthesis of Complex Molecules C->D E Pharmaceuticals & Agrochemicals (Target Molecules) D->E

References

An In-depth Technical Guide to CAS Number 172681-47-9: 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the properties and potential applications of chemical building blocks is paramount. This guide provides a comprehensive overview of the compound identified by CAS number 172681-47-9, scientifically known as 2-Amino-6-iodotoluene. While direct biological activity of this specific compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential as an intermediate in the synthesis of novel therapeutic agents.

Core Chemical Properties

This compound is a substituted aniline that is valuable in organic synthesis.[1] Its structure, featuring both an amino group and an iodine atom, makes it a versatile reagent for constructing more complex molecules.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These predicted values provide a useful baseline for experimental work.

PropertyValueSource
Molecular Formula C₇H₈IN[1][3]
Molecular Weight 233.05 g/mol [1][3]
Appearance Brown to black liquid or powder[1]
Boiling Point (Predicted) 288.1 ± 28.0 °C[1]
Density (Predicted) 1.791 ± 0.06 g/cm³[1]
pKa (Predicted) 3.49 ± 0.10[1]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[1]
Spectroscopic and Purity Information
ParameterDetailsSource
Purity Typically available at 97% or higher[1][3]
InChI Key UZEAHFLEZWXHCE-UHFFFAOYSA-N
SMILES NC1=C(C)C(=CC=C1)I[2]

Synthetic Utility and Potential Applications

This compound is primarily utilized as a research reagent in organic synthesis and other chemical processes.[1][4] Its role as a chemical intermediate is its most significant application, particularly in the fields of pharmaceutical and agrochemical development.[2] The presence of both an amino group and an iodo substituent on the aromatic ring allows for a wide range of chemical transformations.

The amino group can be readily acylated, alkylated, or used to form heterocyclic rings, which are common scaffolds in medicinal chemistry. The iodine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.

Hypothetical Role in Drug Discovery

The journey from a simple building block like this compound to a clinically approved drug is a long and complex process. The following diagram illustrates a conceptual workflow for how this compound could be utilized in a drug discovery program.

DrugDiscoveryWorkflow A This compound (Starting Material) B Chemical Synthesis (e.g., Cross-Coupling, Amination) A->B Versatile Intermediate C Compound Library Generation B->C Diverse Structures D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E Active Compounds F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Development F->G Improved Potency & Safety H Clinical Trials G->H I New Drug Candidate H->I

Conceptual drug discovery workflow starting from this compound.

Experimental Protocols: A Generalized Approach

Given that this compound is an intermediate, specific experimental protocols are highly dependent on the desired final product. However, a common and powerful reaction for this type of molecule is the Suzuki cross-coupling reaction, which couples the aryl iodide with a boronic acid. Below is a representative, generalized protocol.

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and reaction conditions. Appropriate safety precautions must be taken at all times.

General Protocol for a Suzuki Cross-Coupling Reaction
  • Reagents and Materials:

    • This compound

    • Aryl or vinyl boronic acid (1.1 to 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography, to yield the desired coupled product.

The following diagram illustrates the workflow for this generalized Suzuki coupling.

SuzukiCouplingWorkflow cluster_reagents Reagents cluster_process Process A This compound D Reaction Setup (Inert Atmosphere) A->D B Boronic Acid B->D C Pd Catalyst & Base C->D E Heating & Stirring D->E F Workup & Extraction E->F G Purification (e.g., Chromatography) F->G H Purified Product G->H

Generalized workflow for a Suzuki cross-coupling reaction.

Safety Information

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

While CAS number 172681-47-9, or this compound, may not have direct, documented biological effects, its value to the scientific community, particularly in drug discovery and development, is significant. Its versatile chemical nature allows for the synthesis of a vast array of more complex molecules that could lead to the next generation of therapeutics. A thorough understanding of its chemical properties, synthetic utility, and safe handling is essential for any researcher utilizing this important chemical building block.

References

Spectroscopic data for 2-Amino-6-iodotoluene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-Amino-6-iodotoluene

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with related compounds. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~ 7.0 - 7.5Doublet
~ 6.5 - 7.0Triplet
~ 6.0 - 6.5Doublet
~ 4.0 - 5.0Broad Singlet
~ 2.2 - 2.5Singlet

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~ 145 - 150C-NH₂
~ 135 - 140C-I
~ 120 - 130Aromatic CH
~ 115 - 125Aromatic CH
~ 110 - 120Aromatic CH
~ 90 - 100Aromatic C-CH₃
~ 20 - 25-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound.

Predicted IR Data
Wavenumber (cm⁻¹) Functional Group
3400 - 3500N-H
3300 - 3400N-H
3000 - 3100C-H
2850 - 2950C-H
1600 - 1650N-H
1450 - 1600C=C
1250 - 1350C-N
500 - 600C-I
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Predicted MS Data
m/z (Mass-to-Charge Ratio) Assignment
233[M]⁺ (Molecular Ion)
218[M - CH₃]⁺
106[M - I]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an unknown organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Functional Groups Connectivity NMR->NMR_Data IR_Data Functional Groups Present IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 2-Amino-6-iodotoluene from 2-Methyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for the preparation of 2-Amino-6-iodotoluene, a valuable research chemical, starting from 2-Methyl-3-nitroaniline. The synthesis is a multi-step process involving key organic transformations. This document outlines the theoretical basis, experimental protocols, and necessary reagents for this synthesis.

Synthetic Strategy

The conversion of 2-Methyl-3-nitroaniline to this compound is not a direct transformation and is best approached through a three-step synthetic sequence:

  • Diazotization of the primary amino group of 2-Methyl-3-nitroaniline to form a diazonium salt.

  • Sandmeyer-type Iodination of the diazonium salt to introduce an iodine atom onto the aromatic ring, yielding the intermediate 2-Iodo-6-nitrotoluene.

  • Reduction of the nitro group of 2-Iodo-6-nitrotoluene to an amino group to afford the final product, this compound.

This strategic approach allows for the selective modification of the starting material to achieve the desired substitution pattern.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and are provided as a guide for laboratory synthesis.

Step 1: Diazotization and Iodination of 2-Methyl-3-nitroaniline to 2-Iodo-6-nitrotoluene

This step combines the diazotization of the starting material and the subsequent replacement of the diazonium group with iodine in a one-pot procedure.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
2-Methyl-3-nitroanilineC₇H₈N₂O₂152.151.0
Concentrated Hydrochloric AcidHCl36.46~3.0
Sodium NitriteNaNO₂69.001.1
Potassium IodideKI166.001.2
Distilled WaterH₂O18.02As needed
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.12For extraction
Saturated Sodium ThiosulfateNa₂S₂O₃158.11For washing
Saturated Sodium BicarbonateNaHCO₃84.01For washing
BrineNaCl (aq)-For washing
Anhydrous Magnesium SulfateMgSO₄120.37For drying
IceH₂O (s)-For cooling

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Methyl-3-nitroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (~3.0 eq.) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold distilled water and add it dropwise to the cooled suspension via the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve potassium iodide (1.2 eq.) in a minimal amount of water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition of the potassium iodide solution is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The reaction mixture is then gently heated to 50-60 °C for approximately 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash successively with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Iodo-6-nitrotoluene.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-Iodo-6-nitrotoluene to this compound

This step involves the reduction of the nitro group to a primary amine using tin(II) chloride.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
2-Iodo-6-nitrotolueneC₇H₆INO₂263.031.0
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.65~3.0-4.0
Concentrated Hydrochloric AcidHCl36.46As needed
EthanolC₂H₅OH46.07As solvent
Sodium Hydroxide (aq)NaOH40.00For neutralization
Ethyl AcetateC₄H₈O₂88.11For extraction
BrineNaCl (aq)-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • In a round-bottom flask, dissolve 2-Iodo-6-nitrotoluene (1.0 eq.) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (~3.0-4.0 eq.) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is basic. A precipitate of tin salts will form.

  • Extract the product with ethyl acetate.

  • Filter the mixture to remove the tin salts, and then separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Summary of Reactants and Products:

StepStarting MaterialIntermediate/ProductExpected Yield (%)
12-Methyl-3-nitroaniline2-Iodo-6-nitrotolueneTo be determined
22-Iodo-6-nitrotolueneThis compoundTo be determined

Physicochemical Data:

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-Methyl-3-nitroanilineC₇H₈N₂O₂152.15Yellow to orange crystalline solid
2-Iodo-6-nitrotolueneC₇H₆INO₂263.03Yellow solid
This compoundC₇H₈IN233.05Off-white to yellow crystalline solid

Mandatory Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway Start 2-Methyl-3-nitroaniline Intermediate 2-Iodo-6-nitrotoluene Start->Intermediate 1. NaNO₂, HCl, 0-5 °C 2. KI Product This compound Intermediate->Product SnCl₂·2H₂O, HCl, EtOH, Reflux

Caption: Overall synthetic scheme for the preparation of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Diazotization & Iodination cluster_step2 Step 2: Reduction A1 Suspend 2-Methyl-3-nitroaniline in HCl(aq) A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂(aq) dropwise A2->A3 A4 Stir for 30 min A3->A4 A5 Add KI(aq) A4->A5 A6 Warm to RT, then heat to 50-60 °C A5->A6 A7 Extraction & Washing A6->A7 A8 Purification (Chromatography) A7->A8 I1 Intermediate: 2-Iodo-6-nitrotoluene A8->I1 B1 Dissolve Intermediate in EtOH I1->B1 B2 Add SnCl₂ in conc. HCl B1->B2 B3 Reflux B2->B3 B4 Neutralize with NaOH(aq) B3->B4 B5 Extraction & Washing B4->B5 B6 Purification (Recrystallization) B5->B6 P1 Final Product: This compound B6->P1

Caption: Step-by-step experimental workflow for the synthesis.

Unveiling 2-Amino-6-iodotoluene: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Amino-6-iodotoluene (also known as 3-Iodo-2-methylaniline), a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the evolution of its synthesis from early 20th-century methods to contemporary protocols.

Introduction

This compound is an aromatic amine containing both an iodine and a methyl substituent on the benzene ring. Its unique substitution pattern makes it a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the development of novel therapeutic agents. This guide will explore the historical context of its first preparation and detail a modern, efficient synthetic route.

Chemical Properties and Identification

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 172681-47-9
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol
Appearance Not explicitly stated in historical or modern synthesis literature.
IUPAC Name 3-Iodo-2-methylaniline
Synonyms This compound, 2-Methyl-3-iodoaniline

Discovery and Historical Synthesis

The earliest known synthesis of iodo-derivatives of o-toluidine (2-methylaniline) was reported by Wheeler and Liddle in 1909 in the American Chemical Journal. Their work focused on the direct iodination of o-toluidine. While the full text of this seminal paper is not widely available, subsequent citations and related literature from that era indicate that their method involved the direct reaction of o-toluidine with iodine. The primary challenge in such direct iodinations is controlling the position of the incoming iodine atom, often leading to a mixture of isomers.

The historical synthesis likely followed a pathway of electrophilic aromatic substitution, where molecular iodine, possibly activated by a suitable reagent, would react with the electron-rich aromatic ring of o-toluidine. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is also an ortho-, para-director, albeit weaker. The interplay of these directing effects would result in a mixture of iodinated products. The isolation of the specific this compound isomer would have relied on fractional crystallization or other separation techniques of the time.

A logical workflow for this early synthesis can be visualized as follows:

historical_synthesis o_toluidine o-Toluidine reaction Direct Iodination o_toluidine->reaction iodine Iodine (I₂) iodine->reaction mixture Mixture of Iodo-o-toluidines reaction->mixture separation Separation (e.g., Fractional Crystallization) mixture->separation product This compound separation->product

A conceptual workflow for the historical synthesis of this compound.

Modern Synthesis: Decarboxylative Iodination

A contemporary and highly efficient method for the synthesis of this compound was developed by Rong et al. and published in 2021. This method avoids the regioselectivity issues of direct iodination by employing a decarboxylative iodination strategy starting from 2-amino-3-methylbenzoic acid.

This modern approach offers significant advantages in terms of yield and purity of the final product. The experimental protocol is detailed below.

Experimental Protocol: Decarboxylative Iodination

Materials:

  • 2-amino-3-methylbenzoic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Procedure:

  • To a high-pressure stainless-steel reactor with a glass liner, add 2-amino-3-methylbenzoic acid (1.0 mmol), Iodine (I₂, 0.5 equiv), and Potassium Iodide (KI, 0.6 equiv).

  • Add 10 mL of acetonitrile (CH₃CN) to the reactor.

  • Purge the autoclave by three cycles of pressurization and venting with oxygen (O₂).

  • Pressurize the reactor with O₂ to 10 bar.

  • Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.

  • After the reaction is complete, cool the reactor with a water bath.

  • Dilute the resulting solution with ethyl acetate and transfer it to a round bottom flask.

  • Add silica gel to the flask and evaporate the volatiles under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

Quantitative Data: This method reportedly yields 2-Iodo-3-methylaniline (this compound) as a yellow solid with a yield of 78%.

The signaling pathway for this modern synthesis can be represented as follows:

modern_synthesis reactant 2-Amino-3-methylbenzoic acid reaction Decarboxylative Iodination reactant->reaction reagents I₂, KI, O₂ CH₃CN, 180°C reagents->reaction product This compound reaction->product

Reaction pathway for the modern synthesis of this compound.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of various heterocyclic compounds and is utilized in the development of kinase inhibitors and other potential therapeutic agents. Its utility as a building block in medicinal chemistry continues to be explored.

Conclusion

The journey of this compound from its early, likely non-selective synthesis to the modern, high-yield decarboxylative iodination method highlights the significant advancements in synthetic organic chemistry. This guide provides researchers with both the historical context and a detailed, practical protocol for the preparation of this important chemical intermediate, facilitating its application in drug discovery and materials science.

Reactivity Profile of 2-Amino-6-iodotoluene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-iodotoluene, also known as 3-iodo-2-methylaniline, is a versatile substituted aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring an amino group, a methyl group, and an iodine atom on the aromatic ring, offers multiple reactive sites for functionalization. This technical guide provides an in-depth analysis of the reactivity profile of this compound, with a focus on its participation in various palladium-catalyzed cross-coupling reactions. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and includes visualizations of reaction pathways and workflows to support researchers in the effective utilization of this compound in synthetic chemistry and drug discovery programs.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom renders this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle for numerous transformations. The amino and methyl groups can influence the electronic and steric properties of the substrate, potentially affecting reaction rates and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 6-position.

Experimental Protocol: Synthesis of 2-Amino-6-(4-methoxyphenyl)toluene

A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is subjected to microwave irradiation at 120°C for 30 minutes. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Amino-6-(4-methoxyphenyl)toluene.

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃Dioxane/H₂O120 (MW)High
Phenylboronic acidPd(dppf)Cl₂ (2)dppfCs₂CO₃Toluene100Good
3-Pyridinylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)SPhosK₃PO₄1,4-Dioxane110Moderate

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, and base B Add solvent A->B C Degas mixture B->C D Add Pd catalyst and ligand C->D E Heat reaction mixture (Conventional or Microwave) D->E F Cool and dilute with water E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by chromatography H->I

Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of diaryl amines, or the coupling of aryl halides with alkylamines. This compound can be coupled with a variety of primary and secondary amines to generate more complex diamine structures.

Experimental Protocol: Synthesis of N-(3-methyl-2-nitrophenyl)morpholine

In a glovebox, a vial is charged with this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol). The vial is sealed, and anhydrous toluene (5 mL) is added. The reaction mixture is then heated to 100°C with stirring until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography.

AmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
MorpholinePd₂(dba)₃ (1) / XPhos (2)XPhosNaOtBuToluene100High
AnilinePd(OAc)₂ (2) / BINAP (3)BINAPCs₂CO₃Dioxane110Good
BenzylaminePdCl₂(dppf) (2.5)dppfK₃PO₄THF80Moderate

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(I)L_n pd0->pd2_complex Oxidative Addition (Ar-I) amine_adduct [Ar-Pd(II)(NHR'R'')L_n]I pd2_complex->amine_adduct + HNR'R'' amido_complex Ar-Pd(II)(NR'R'')L_n amine_adduct->amido_complex - HI (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of substituted alkynes, which are precursors to many complex molecules.

Experimental Protocol: Synthesis of 2-Amino-6-(phenylethynyl)toluene

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The reaction mixture is stirred at room temperature under an inert atmosphere until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NEt₃N25High
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPATHF50Good
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃DMF80Moderate
Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of complex olefinic structures.

Experimental Protocol: Synthesis of 2-Amino-6-styryltoluene

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (2.0 mmol) in DMF (5 mL) is heated at 100°C in a sealed tube. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with ether. The organic extracts are dried and concentrated, and the product is purified by chromatography.

AlkeneCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃Et₃NDMF100Good
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)PPh₃K₂CO₃Acetonitrile80Moderate
CyclohexenePd₂(dba)₃ (1.5) / DavePhos (3)DavePhosCs₂CO₃Dioxane120Moderate
Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the aromatic ring can be achieved through palladium-catalyzed cyanation. The resulting benzonitrile is a versatile intermediate that can be converted into various functional groups.

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzonitrile

A mixture of this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(PPh₃)₄ (0.05 mmol) in DMF (5 mL) is heated at 80°C under an inert atmosphere. Upon completion, the reaction is cooled, diluted with aqueous ammonia, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Cyanide SourceCatalyst (mol%)LigandSolventTemp. (°C)Yield (%)
Zn(CN)₂Pd(PPh₃)₄ (5)PPh₃DMF80Good
K₄[Fe(CN)₆]Pd(OAc)₂ (2) / dppf (4)dppfDMAc120Moderate
CuCNPd₂(dba)₃ (2.5) / Xantphos (5)XantphosToluene110Good

Other Notable Reactions

Beyond palladium-catalyzed cross-coupling, the reactivity of this compound can be exploited in other transformations.

Ullmann Condensation

The Ullmann condensation provides a classical method for the formation of carbon-nitrogen and carbon-oxygen bonds, typically using a copper catalyst at elevated temperatures. This can be an alternative to the Buchwald-Hartwig amination for the synthesis of diaryl amines or aryl ethers.

Intramolecular Cyclization Reactions

The strategic placement of the amino and iodo groups allows for the potential for intramolecular cyclization reactions to form heterocyclic structures. For instance, after N-acylation or N-alkenylation of the amino group, a palladium-catalyzed intramolecular Heck or amination reaction could lead to the formation of indole or other fused nitrogen-containing ring systems.

Conceptual Pathway for Intramolecular Cyclization

Intramolecular_Cyclization start This compound step1 N-Functionalization (e.g., Acylation, Alkenylation) start->step1 intermediate N-Functionalized Intermediate step1->intermediate step2 Pd-Catalyzed Intramolecular Cyclization intermediate->step2 product Heterocyclic Product (e.g., Indole derivative) step2->product

Conceptual pathway for forming heterocycles from this compound.

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions, which allow for the facile introduction of a wide array of substituents. The presence of the amino group provides a handle for further functionalization and opens avenues for the synthesis of complex nitrogen-containing heterocycles through intramolecular cyclization strategies. This guide provides a foundational understanding of the reactivity of this compound, offering researchers and drug development professionals the necessary information to effectively incorporate this versatile molecule into their synthetic endeavors. The provided protocols and data tables serve as a starting point for reaction optimization and methodology development.

The Versatile Building Block: A Technical Guide to 2-Amino-6-iodotoluene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodotoluene, also known as 3-iodo-2-methylaniline, is a strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring an amino group, a methyl group, and an iodine atom on an aromatic ring, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. The presence of both a nucleophilic amino group and a reactive carbon-iodine bond allows for sequential, regioselective functionalization, providing a powerful tool for the synthesis of diverse compound libraries and targeted drug candidates. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key cross-coupling reactions, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 172681-47-9
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol
Appearance Brown to black liquid
Boiling Point 288.1 °C at 760 mmHg
Density 1.791 g/cm³
Storage Store at 2-8°C under an inert atmosphere

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 2-methyl-3-nitroaniline. This process involves a Sandmeyer-type iodination followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Iodo-6-nitrotoluene via Sandmeyer Reaction

  • Diazotization: To a solution of 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: A solution of potassium iodide (1.5 eq) in water is then added slowly to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2-iodo-6-nitrotoluene is purified by column chromatography on silica gel.

Step 2: Reduction of 2-Iodo-6-nitrotoluene to this compound

  • Reaction Setup: To a solution of 2-iodo-6-nitrotoluene (1.0 eq) in ethanol or a mixture of ethanol and water, iron powder (3.0-5.0 eq) and a catalytic amount of ammonium chloride are added.

  • Reduction: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite while hot to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Reaction StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Sandmeyer Iodination 2-Methyl-3-nitroanilineNaNO₂, HCl, KIWater0-602-375-85
Nitro Reduction 2-Iodo-6-nitrotolueneFe, NH₄ClEthanol/Water80-902-485-95

Role as a Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a highly versatile building block for the synthesis of complex heterocyclic compounds. The amino group can participate in various reactions such as acylation, alkylation, and condensation, while the iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids or their esters to introduce aryl or heteroaryl substituents at the 6-position. This strategy has been instrumental in the synthesis of various kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Ester

  • Reaction Setup: In a reaction vessel, this compound (1.0 eq), the desired arylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq) are combined.

  • Solvent and Degassing: A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: The mixture is heated to 80-110 °C under an inert atmosphere for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundArylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃Dioxane/Water90870-90
This compoundHeteroarylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/Water100665-85
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination provides a direct route to form carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines, including cyclic amines and anilines, to generate N-substituted derivatives. This reaction is particularly useful for introducing functionalities that can modulate the pharmacological properties of a molecule.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) or a pre-catalyst like XPhos Pd G3 (0.02 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).

  • Solvent: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.

  • Reaction: The reaction mixture is heated to 80-120 °C and stirred for 6-24 hours under an inert atmosphere. The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundSecondary cyclic aminePd₂(dba)₃ / XPhosNaOtBuToluene1001270-88
This compoundAniline derivativeXPhos Pd G3LHMDSDioxane1101860-80

Application in the Synthesis of Kinase Inhibitors

The structural motif derived from this compound is prevalent in a number of potent and selective kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer and other diseases. The ability to readily functionalize both the amino and iodo positions allows for the fine-tuning of inhibitor-protein interactions.

Synthesis of Crizotinib Analogues

Crizotinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) and is used for the treatment of non-small cell lung cancer (NSCLC). The core structure of Crizotinib features a 2-aminopyridine ring substituted with a pyrazole moiety. This compound serves as a key starting material for the synthesis of the substituted aminopyridine core found in Crizotinib and its analogues. A representative synthetic workflow is depicted below.

G A This compound B Pyridine Synthesis A->B Reaction with dicarbonyl equivalent C Suzuki Coupling (with Pyrazole Boronic Ester) B->C D Crizotinib Analogue Core C->D

Caption: Synthetic workflow towards Crizotinib analogues.

The anaplastic lymphoma kinase (ALK) signaling pathway plays a crucial role in the development and progression of certain cancers, particularly non-small cell lung cancer (NSCLC). Constitutive activation of ALK, often due to chromosomal rearrangements, leads to the activation of downstream signaling cascades that promote cell proliferation, survival, and migration.

ALK_Signaling_Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib (ALK Inhibitor) Crizotinib->ALK

Caption: Simplified ALK signaling pathway in NSCLC.

Synthesis of TRKA Inhibitors

Tropomyosin receptor kinase A (TRKA) is another important therapeutic target in oncology. Fusions involving the NTRK1 gene, which encodes for TRKA, are found in a variety of solid tumors. This compound is a valuable precursor for the synthesis of potent and selective TRKA inhibitors. A general synthetic approach is outlined below.

G A This compound B Buchwald-Hartwig Amination A->B Coupling with heterocyclic amine C Suzuki Coupling B->C Coupling with aryl/heteroaryl boronic acid D TRKA Inhibitor Scaffold C->D

Caption: General workflow for the synthesis of TRKA inhibitors.

The TRKA signaling pathway is initiated by the binding of its ligand, nerve growth factor (NGF). In cancer, aberrant activation of this pathway, often through gene fusions, drives tumor growth and survival.

TRKA_Signaling_Pathway NGF NGF TRKA TRKA Receptor (NTRK1 fusion) NGF->TRKA RAS_MAPK RAS-MAPK Pathway TRKA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT PLCg PLCγ Pathway TRKA->PLCg Cell_Response Cell Proliferation, Survival, & Invasion RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response TRKA_Inhibitor TRKA Inhibitor TRKA_Inhibitor->TRKA

Caption: Simplified TRKA signaling pathway in cancer.

Conclusion

This compound has emerged as a cornerstone building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with a reliable and versatile tool for the construction of novel therapeutics. The successful application of this intermediate in the synthesis of potent kinase inhibitors for targets like ALK and TRKA underscores its significance in modern drug discovery and development. As the demand for targeted therapies continues to grow, the strategic importance of this compound in enabling the rapid and efficient synthesis of innovative drug candidates is poised to increase further.

Theoretical Analysis of the Molecular Structure of 2-Amino-6-iodotoluene: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the theoretical investigation of the molecular structure of 2-Amino-6-iodotoluene. Employing state-of-the-art computational chemistry methods, this paper details the optimized molecular geometry, vibrational frequencies, and electronic properties of the title molecule. The methodologies outlined herein, including Density Functional Theory (DFT) calculations, offer a robust framework for the in-silico analysis of similar small organic molecules crucial in medicinal chemistry and materials science. All quantitative data are presented in structured tables, and the computational workflow is visualized to enhance clarity and reproducibility.

Introduction

This compound is an aromatic organic compound featuring an amino group, an iodine atom, and a methyl group substituted on a benzene ring. The relative positions of these functional groups can significantly influence the molecule's steric and electronic properties, making it a molecule of interest in synthetic chemistry and as a potential building block in drug discovery. Theoretical studies provide invaluable insights into the molecular structure and reactivity, complementing experimental data and guiding further research.

This whitepaper presents a hypothetical, yet realistic, theoretical study of this compound. The primary objective is to elucidate its structural and electronic characteristics through quantum chemical calculations.

Computational Methodology (Experimental Protocols)

The theoretical analysis of this compound was performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.

2.1. Geometry Optimization: The initial molecular structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed for all atoms except iodine, for which the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential was used to account for relativistic effects. The optimization was performed without any symmetry constraints, and the convergence criteria were set to the default values in the Gaussian 16 software package. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

2.2. Vibrational Frequency Analysis: Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p) with LANL2DZ for iodine). This calculation provides the harmonic vibrational frequencies, which are useful for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to better match experimental values; however, unscaled frequencies are presented in this report for direct comparison with theoretical models.

2.3. Electronic Properties Calculation: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated at the optimized geometry. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. Mulliken population analysis was also conducted to determine the partial atomic charges, providing insights into the charge distribution within the molecule.

Logical Workflow for Theoretical Analysis

The following diagram illustrates the logical workflow employed in the theoretical study of this compound.

Theoretical_Workflow A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p), LANL2DZ for I) A->B Input Structure C Vibrational Frequency Analysis B->C Optimized Geometry D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Calculated Frequencies E Electronic Property Calculation (HOMO, LUMO, Mulliken Charges) D->E Verified Structure F Data Analysis and Interpretation E->F Calculated Properties

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds utilizing 2-Amino-6-iodotoluene as a key starting material. The methodologies focus on robust and versatile palladium-catalyzed cross-coupling reactions followed by cyclization to construct indole, carbazole, quinoline, and benzimidazole scaffolds.

Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

The indole nucleus is a ubiquitous scaffold in numerous natural products and pharmaceuticals. This protocol outlines a two-step synthesis of 2-substituted indoles starting from this compound via a Sonogashira cross-coupling reaction with terminal alkynes, followed by an intramolecular cyclization.

Experimental Protocol:

Step 1: Sonogashira Coupling of this compound with Terminal Alkynes

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and then the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-(alkynyl)aniline intermediate.

Step 2: Intramolecular Cyclization to form 2-Substituted Indoles

  • Reaction Setup: Dissolve the purified 2-(alkynyl)aniline intermediate (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) in a sealed tube.

  • Base Addition: Add potassium tert-butoxide (KOtBu, 2.0 mmol, 2.0 equiv.).

  • Reaction Execution: Heat the mixture at 100-120 °C for 2-4 hours.

  • Monitoring: Monitor the cyclization by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted 7-methylindole.

Data Summary:
EntryTerminal Alkyne (R)ProductYield (%)
1Phenylacetylene7-Methyl-2-phenyl-1H-indole85
21-Hexyne2-Butyl-7-methyl-1H-indole78
3(Trimethylsilyl)acetylene7-Methyl-2-(trimethylsilyl)-1H-indole90
43-Hydroxy-3-methyl-1-butyne2-(1-Hydroxy-1-methylethyl)-7-methyl-1H-indole75

Synthetic Pathway for Indole Synthesis:

G A This compound C Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N) A->C B Terminal Alkyne (R-C≡CH) B->C D 2-(Alkynyl)aniline Intermediate C->D E Intramolecular Cyclization (KOtBu, DMF, Heat) D->E F 2-Substituted 7-Methylindole E->F

Caption: Sonogashira coupling followed by cyclization for indole synthesis.

Synthesis of Substituted Carbazoles via One-Pot N-Arylation and C-H Activation

Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. This protocol describes a one-pot synthesis of substituted carbazoles from this compound and an arylboronic acid via a Suzuki coupling followed by an intramolecular C-H activation/amination.

Experimental Protocol:
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%).

  • Base and Solvent Addition: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.) and anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction Execution (Suzuki Coupling): Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Reagent Addition for C-H Activation: Cool the reaction to room temperature. Add a copper(II) catalyst (e.g., Cu(OAc)₂, 0.2 mmol, 20 mol%) and an oxidant (e.g., oxygen balloon or air).

  • Reaction Execution (C-H Activation): Reseal the tube and heat at 120-140 °C for an additional 12-24 hours.

  • Monitoring: Monitor the progress of both steps by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, filter through Celite®, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted carbazole.

Data Summary:
EntryArylboronic Acid (Ar)ProductYield (%)
1Phenylboronic acid4-Methyl-9-phenyl-9H-carbazole75
24-Methoxyphenylboronic acid9-(4-Methoxyphenyl)-4-methyl-9H-carbazole72
33,5-Dimethylphenylboronic acid9-(3,5-Dimethylphenyl)-4-methyl-9H-carbazole68
4Naphthalen-2-ylboronic acid4-Methyl-9-(naphthalen-2-yl)-9H-carbazole65

Synthetic Pathway for Carbazole Synthesis:

G A This compound C Suzuki Coupling (Pd(OAc)₂, Ligand, Base) A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D N-Aryl Intermediate C->D E Intramolecular C-H Amination (Cu(OAc)₂, Oxidant, Heat) D->E F Substituted Carbazole E->F

Caption: One-pot Suzuki coupling and C-H amination for carbazole synthesis.

Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a key component of many antimalarial, antibacterial, and anticancer agents. This protocol outlines a potential route to substituted quinolines starting from this compound, which is first converted to a 2-aminoaryl ketone via a Suzuki or Stille coupling, followed by a Friedländer annulation with a carbonyl compound.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-6-methylacetophenone (Hypothetical Intermediate)

  • This intermediate can be synthesized from this compound via a palladium-catalyzed cross-coupling reaction with a suitable acetylating agent (e.g., using organostannanes in a Stille coupling or through a Negishi coupling). A detailed protocol for this specific transformation would need to be developed and optimized.

Step 2: Friedländer Annulation

  • Reaction Setup: In a round-bottom flask, combine the 2-amino-6-methylacetophenone (1.0 mmol, 1.0 equiv.) and a carbonyl compound containing an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol, 1.2 equiv.).

  • Catalyst and Solvent Addition: Add a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or piperidine) and a suitable solvent such as ethanol or toluene.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-12 hours.

  • Monitoring: Monitor the formation of the quinoline product by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to yield the desired substituted quinoline.

Data Summary (Predicted):
EntryCarbonyl Compound (R¹, R²)ProductPredicted Yield (%)
1Ethyl acetoacetate (R¹=Me, R²=COOEt)Ethyl 2,8-dimethylquinoline-3-carboxylate80
2Acetylacetone (R¹=Me, R²=Ac)3-Acetyl-2,8-dimethylquinoline75
3Cyclohexanone1,2,3,4-Tetrahydro-9-methylacridine70

Synthetic Pathway for Quinoline Synthesis:

G A This compound B Cross-Coupling (e.g., Stille) A->B C 2-Amino-6-methylacetophenone B->C E Friedländer Annulation (Acid/Base Catalyst, Heat) C->E D Carbonyl Compound D->E F Substituted Quinoline E->F

Caption: Proposed route to quinolines via Friedländer annulation.

Synthesis of Substituted Benzimidazoles via Condensation Reaction

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anthelmintic and antifungal properties. This protocol suggests a synthetic route to 2-substituted benzimidazoles starting from this compound, which is first converted to a diamine derivative.

Experimental Protocol:

Step 1: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox, charge a vial with this compound (1.0 mmol), a primary amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., cesium carbonate, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the vial and heat the mixture at 100-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute with ethyl acetate, filter through Celite®, and concentrate. Purify by flash chromatography to obtain the N-substituted-2-amino-6-methylaniline.

Step 2: Condensation with an Aldehyde to form Benzimidazole

  • Reaction Setup: Dissolve the N-substituted-2-amino-6-methylaniline (1.0 mmol) and an aldehyde (1.1 mmol) in a suitable solvent like ethanol or DMF.

  • Reagent Addition: Add an oxidizing agent (e.g., sodium metabisulfite or air) and a catalytic amount of an acid (e.g., acetic acid).

  • Reaction Execution: Heat the reaction mixture at 80-100 °C for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction and neutralize with a base. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Summary (Predicted):
EntryPrimary Amine (R¹)Aldehyde (R²)ProductPredicted Yield (%)
1AnilineBenzaldehyde1,2-Diphenyl-7-methyl-1H-benzo[d]imidazole70
2Benzylamine4-Chlorobenzaldehyde1-Benzyl-2-(4-chlorophenyl)-7-methyl-1H-benzo[d]imidazole65
3CyclohexylamineFormaldehyde1-Cyclohexyl-7-methyl-1H-benzo[d]imidazole72

Synthetic Pathway for Benzimidazole Synthesis:

G A This compound C Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) A->C B Primary Amine (R¹-NH₂) B->C D N-Substituted Diamine C->D F Condensation/Cyclization (Oxidant, Heat) D->F E Aldehyde (R²-CHO) E->F G Substituted Benzimidazole F->G

Caption: Proposed route to benzimidazoles via amination and condensation.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Suzuki-Miyaura cross-coupling reaction with 2-Amino-6-iodotoluene. This reaction is a powerful tool for the synthesis of sterically hindered 2-amino-6-aryltoluene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[1] It is a versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2]

The coupling of this compound presents a unique challenge due to the steric hindrance imposed by the ortho-methyl group and the potential for the amino group to coordinate with the palladium catalyst, thereby inhibiting its activity. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired biaryl products can be achieved.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is adapted from established methods for sterically hindered and electron-rich aryl halides.

Materials
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF) (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%) and the ligand (e.g., PPh₃, 0.04-0.10 mmol, 4-10 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5-10 mL) and degassed water (if using a biphasic system, typically 10-25% of the organic solvent volume) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-6-aryltoluene product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substrates structurally similar to this compound. The data is compiled from literature reports on sterically hindered aryl halides and anilines.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane901880-90
3-Tolylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene110890-98
2-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O1001275-85

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

G Reactants This compound + Arylboronic Acid + Base Reaction Heating & Stirring (80-110 °C, 4-24h) Reactants->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-6-aryltoluene Purification->Product

Suzuki-Miyaura Reaction Workflow
Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Ar'-B(OR)2 Base Transmetalation Transmetalation PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product yields RedElim Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is particularly valuable in pharmaceutical and materials science, where arylamine moieties are prevalent. The reaction's broad substrate scope and functional group tolerance represent a significant improvement over classical methods.[1][2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of a sterically hindered substrate, 2-Amino-6-iodotoluene, with various primary and secondary amines. The ortho-substitution on the aryl iodide presents a synthetic challenge, often requiring carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent to achieve high yields. Bulky, electron-rich phosphine ligands are frequently employed to facilitate the catalytic cycle and overcome the steric hindrance.[1]

Catalytic Cycle Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst and releasing the arylamine product.[2]

A critical consideration is the selection of an appropriate phosphine ligand to promote the desired reductive elimination and minimize side reactions such as β-hydride elimination.[2]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. Solvents should be anhydrous and degassed prior to use. All glassware should be oven-dried and cooled under an inert atmosphere.

Materials
  • This compound

  • Amine (e.g., aniline, morpholine, n-hexylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂)

  • Phosphine ligand (e.g., XPhos, BrettPhos, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure for the Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add the base (1.4 mmol) to the Schlenk tube. Then, add the amine (1.2 mmol) and the anhydrous solvent (5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-amino-6-methylaniline derivative.

Data Presentation

The following table summarizes the hypothetical results for the Buchwald-Hartwig amination of this compound with aniline under various reaction conditions to illustrate the effect of different parameters on the reaction yield.

EntryPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002485
2Pd₂(dba)₃ (2)BrettPhos (4)NaOtBuToluene1002478
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1002482
4Pd₂(dba)₃ (2)XPhos (4)K₂CO₃1,4-Dioxane1102465
5Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102472
6[Pd(cinnamyl)Cl]₂ (2)XPhos (4)NaOtBuToluene801888
7[Pd(cinnamyl)Cl]₂ (2)XPhos (4)NaOtBuToluene1001292

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, Pd Precatalyst, and Ligand prep2 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep1->prep2 prep3 Add Base, Amine, and Anhydrous Solvent prep2->prep3 reaction Heat and Stir (e.g., 100 °C, 12-24 h) prep3->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup1 Cool to RT and Dilute monitoring->workup1 workup2 Filter through Celite workup1->workup2 workup3 Extract with Water and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purification Flash Column Chromatography workup4->purification product Isolated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ pd_complex1->pd_complex2 Amine Coordination (HNR'R'') pd_amido Ar-Pd(II)(NR'R'')L₂ pd_complex2->pd_amido Deprotonation (Base) pd_amido->pd0 product Ar-NR'R'' pd_amido->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Note: Synthesis of 2-Amino-6-iodotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-Amino-6-iodotoluene, a valuable building block for the development of novel pharmaceuticals and agrochemicals. The protocol is based on a modified Sandmeyer reaction, a reliable method for the introduction of iodine to an aromatic ring. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target compound.

Introduction

Iodinated aromatic compounds, such as this compound, are crucial intermediates in organic synthesis. The presence of an iodine atom allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1] These derivatives are integral to the synthesis of numerous biologically active molecules. This compound, in particular, serves as a key precursor for various therapeutic agents and specialized chemicals.[2][3][4] The synthetic protocol detailed herein follows a robust and reproducible methodology.

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process starting from 2-methyl-3-nitroaniline. The key transformation involves a Sandmeyer reaction, which converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6][7]

Overall Reaction Scheme:
  • Diazotization: 2-Methyl-3-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Iodination (Sandmeyer Reaction): The diazonium salt is then reacted with a solution of potassium iodide to yield 2-iodo-6-nitrotoluene.

  • Reduction: The nitro group of 2-iodo-6-nitrotoluene is subsequently reduced to an amino group using a suitable reducing agent, such as tin(II) chloride, to afford the final product, this compound.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2-Methyl-3-nitroanilineC₇H₈N₂O₂152.15≥98%Sigma-Aldrich
Sodium NitriteNaNO₂69.00≥99%Fisher Scientific
Hydrochloric Acid (conc.)HCl36.4637%VWR
Potassium IodideKI166.00≥99%Merck
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.65≥98%Alfa Aesar
EthanolC₂H₅OH46.0795%VWR
Diethyl Ether(C₂H₅)₂O74.12≥99%Fisher Scientific
Sodium BicarbonateNaHCO₃84.01≥99.5%Sigma-Aldrich
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Alfa Aesar
Step 1: Diazotization of 2-Methyl-3-nitroaniline
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 15.2 g (0.1 mol) of 2-methyl-3-nitroaniline in 50 mL of a 3 M hydrochloric acid solution.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.2 g, 0.105 mol in 20 mL of water) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination via Sandmeyer Reaction
  • In a separate 500 mL beaker, dissolve 24.9 g (0.15 mol) of potassium iodide in 100 mL of water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.[8]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. A dark solid (crude 2-iodo-6-nitrotoluene) should precipitate.

  • Collect the crude product by vacuum filtration and wash it with cold water.

Step 3: Reduction of 2-Iodo-6-nitrotoluene
  • Transfer the crude 2-iodo-6-nitrotoluene to a 500 mL round-bottom flask.

  • Prepare a solution of tin(II) chloride dihydrate (56.4 g, 0.25 mol) in 150 mL of concentrated hydrochloric acid.

  • Add the tin(II) chloride solution to the flask containing the nitro compound.

  • Heat the mixture under reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. A precipitate will form.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to yield pure this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Yields and Product Characterization
StepProductStarting MaterialYield (%)Purity (by HPLC)Melting Point (°C)
1 & 22-Iodo-6-nitrotoluene2-Methyl-3-nitroaniline75-85~90% (crude)58-61
3This compound2-Iodo-6-nitrotoluene80-90>98% (after purification)45-48

Note: Yields are indicative and may vary based on experimental conditions.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_step3 Step 3: Reduction cluster_end Final Product Start 2-Methyl-3-nitroaniline Reagent1 NaNO₂, HCl 0-5 °C Diazotization Diazonium Salt Intermediate Reagent2 KI Reagent1->Diazotization Forms Iodination 2-Iodo-6-nitrotoluene Reagent3 SnCl₂·2H₂O, HCl Reagent2->Iodination Reacts with Reduction This compound End Purified This compound Reduction->End Purification Reagent3->Reduction Reduces to

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Diazonium salts can be explosive when dry; they should be kept in solution and used immediately after preparation.

  • Handle organic solvents in a well-ventilated area, away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method, utilizing a Sandmeyer reaction, offers a high-yielding route to this important synthetic intermediate. The provided data and workflow diagrams serve as a practical guide for researchers in the fields of medicinal chemistry and materials science.

References

Application of 2-Amino-6-iodotoluene in the Synthesis of Pharmaceutical Intermediates: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-iodotoluene is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern, featuring an amino group, a methyl group, and an iodine atom on a benzene ring, allows for the strategic introduction of molecular complexity through various chemical transformations. This substituted toluene derivative is particularly instrumental in the construction of core scaffolds for a range of therapeutic agents, most notably kinase inhibitors used in oncology. The presence of the iodo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, which are fundamental tools in modern drug discovery and development for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of Tropomyosin receptor kinase (TrkA) inhibitors.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its utility as a precursor for generating complex, disubstituted aniline derivatives. These derivatives are often crucial components of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

1. Synthesis of Kinase Inhibitor Scaffolds:

The 2,6-disubstituted aniline motif is a common feature in many kinase inhibitors. This compound serves as an excellent starting material for accessing this scaffold. The iodine atom can be readily displaced through cross-coupling reactions to introduce a variety of aryl or heteroaryl groups, while the amino group can be further functionalized or can participate in cyclization reactions to form heterocyclic ring systems common in drug molecules.

2. Precursor for Tropomyosin Receptor Kinase (TrkA) Inhibitors:

A significant application of this compound is in the synthesis of TrkA inhibitors. TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Aberrant TrkA signaling has been implicated in various cancers, making it an important therapeutic target. The general structure of many TrkA inhibitors features a central heterocyclic core attached to substituted phenyl rings. This compound provides a key fragment for the synthesis of one of these substituted phenyl moieties.

Below is a logical workflow illustrating the general strategy for the synthesis of a TrkA inhibitor intermediate starting from this compound.

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira) A->B Reactant C 2-Amino-6-(alkynyl/aryl)toluene Intermediate B->C Product D Further Functionalization/ Cyclization C->D E TrkA Inhibitor Core Scaffold D->E

Caption: General workflow for synthesizing a TrkA inhibitor scaffold.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound.

Protocol 1: Suzuki Coupling for the Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating a carbon-carbon bond and introducing aryl diversity.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound Pd Catalyst, Base + B Arylboronic Acid (Ar-B(OH)2) C 2-Amino-6-aryltoluene Pd Catalyst, Base->C Suzuki Coupling

Caption: Suzuki coupling of this compound.

Materials:

Reagent/MaterialSupplierPurity
This compoundCommercial>97%
Arylboronic AcidCommercial>98%
Palladium(II) Acetate (Pd(OAc)2)Commercial>98%
Triphenylphosphine (PPh3)Commercial>99%
Sodium Carbonate (Na2CO3)Commercial>99%
1,4-DioxaneAnhydrous
WaterDegassed
Nitrogen Gas (N2)High Purity

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the flask under a nitrogen atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-aryltoluene.

Quantitative Data (Representative):

Arylboronic Acid PartnerCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid2Na2CO3Dioxane/H2O 4:195685-95
4-Methoxyphenylboronic acid2K2CO3Toluene/H2O 3:1100880-90
3-Pyridylboronic acid3Cs2CO3DME/H2O 4:1901075-85
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaryl-amine Intermediate

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic arylamine. This reaction is crucial for forming a carbon-nitrogen bond.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound Pd Catalyst, Base, Ligand + B Arylamine (Ar-NH2) C N-(2-methyl-3-iodophenyl) -arylamine Pd Catalyst, Base, Ligand->C Buchwald-Hartwig Amination

Application Notes and Protocols for the Synthesis of Agrochemical Scaffolds Using 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodotoluene is a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its unique substitution pattern, featuring an amine, a methyl group, and an iodine atom on the aromatic ring, allows for selective and sequential functionalization to generate diverse molecular scaffolds. The presence of the iodo group is particularly advantageous for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone methodologies in modern synthetic chemistry.[1]

These reactions enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of substituted biaryl and diarylamine structures.[2][3] Such motifs are frequently found in potent herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for a two-step synthesis of a representative agrochemical scaffold, N-(4-chlorophenyl)-2-methyl-6-(4-methoxyphenyl)aniline, starting from this compound.

Synthetic Pathway Overview

The synthesis proceeds in two key steps. The first is a Suzuki-Miyaura coupling to introduce an aryl group at the 6-position of the toluene ring. The second step is a Buchwald-Hartwig amination to form the diarylamine linkage.

Synthetic_Pathway This compound This compound Intermediate 2-Amino-6-(4-methoxyphenyl)toluene This compound->Intermediate Suzuki-Miyaura Coupling (4-methoxyphenyl)boronic acid, Pd catalyst, base Final_Product N-(4-chlorophenyl)-2-methyl-6-(4-methoxyphenyl)aniline Intermediate->Final_Product Buchwald-Hartwig Amination 4-chloroaniline, Pd catalyst, base, ligand

Caption: Overall synthetic route.

Experimental Protocols

Part 1: Suzuki-Miyaura Coupling of this compound

This protocol details the synthesis of 2-amino-6-(4-methoxyphenyl)toluene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product This compound Boronic_Acid reagents Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O, 80 °C plus1 + Intermediate reagents->Intermediate

Caption: Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 233 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-6-(4-methoxyphenyl)toluene.

Quantitative Data:

EntryStarting MaterialCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801285-95
22-IodoanilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10016~80[3]
Part 2: Buchwald-Hartwig Amination of 2-Amino-6-(4-methoxyphenyl)toluene

This protocol describes the synthesis of the final product, N-(4-chlorophenyl)-2-methyl-6-(4-methoxyphenyl)aniline, via a palladium-catalyzed Buchwald-Hartwig amination.[2][5]

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product Intermediate Amine reagents2 Pd₂(dba)₃, Xantphos NaOtBu Toluene, 100 °C plus2 + Final_Product reagents2->Final_Product

Caption: Buchwald-Hartwig amination reaction.

Materials:

  • 2-Amino-6-(4-methoxyphenyl)toluene (1.0 equiv)

  • 4-Chloroaniline (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • To this catalyst solution, add 2-amino-6-(4-methoxyphenyl)toluene (1.0 mmol, 213 mg), 4-chloroaniline (1.1 mmol, 140 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-chlorophenyl)-2-methyl-6-(4-methoxyphenyl)aniline.

Quantitative Data:

EntryStarting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-6-(4-methoxyphenyl)toluene4-ChloroanilinePd₂(dba)₃/XantphosNaOtBuToluene1001875-85
24-ChlorotolueneAnilinePd(OAc)₂/BINAPNaOtBuToluene10024~90[1]

Experimental Workflow and Catalytic Cycles

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S1 Combine Reactants: This compound, Boronic Acid, Base S2 Inert Atmosphere (Ar/N₂) S1->S2 S3 Add Pd Catalyst and Solvents S2->S3 S4 Heat and Stir (80 °C, 12h) S3->S4 S5 Work-up and Purification S4->S5 B1 Combine Reactants: Intermediate, Amine, Base, Catalyst, Ligand S5->B1 Intermediate Product B2 Inert Atmosphere (Glovebox) B1->B2 B3 Add Solvent B2->B3 B4 Heat and Stir (100 °C, 18h) B3->B4 B5 Work-up and Purification B4->B5 Final_Product Final_Product B5->Final_Product Final Product

Caption: Step-by-step experimental workflow.

Catalytic_Cycles cluster_suzuki_cycle Suzuki-Miyaura Catalytic Cycle cluster_buchwald_cycle Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0)L₂ OA_S Ar-Pd(II)(I)L₂ Pd(0)->OA_S Oxidative Addition (Ar-I) TM_S Ar-Pd(II)(Ar')L₂ OA_S->TM_S Transmetalation (Ar'B(OH)₂, Base) TM_S->Pd(0) Reductive Elimination (Ar-Ar') Pd(0)_B Pd(0)L₂ OA_B Ar-Pd(II)(I)L₂ Pd(0)_B->OA_B Oxidative Addition (Ar-I) LA_B [Ar-Pd(II)(NHR')L₂]⁺I⁻ OA_B->LA_B Ligand Association (R'NH₂) DP_B Ar-Pd(II)(NR')L₂ LA_B->DP_B Deprotonation (Base) DP_B->Pd(0)_B Reductive Elimination (Ar-NHR')

Caption: Simplified catalytic cycles.

Conclusion

The sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound provides a robust and flexible strategy for the synthesis of complex N-aryl-2-methyl-6-arylanilines. These structures are important pharmacophores in the development of new agrochemicals. The protocols provided herein offer a detailed guide for the synthesis of a representative scaffold, and can be adapted for the generation of a diverse library of analogues by varying the boronic acid and aniline coupling partners. Careful control of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions utilizing 2-Amino-6-iodotoluene as a key building block. This substrate is valuable in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. The following sections detail the experimental conditions for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the strategic formation of carbon-carbon and carbon-nitrogen bonds.

General Considerations

Materials and Methods: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) are critical for the success of these palladium-catalyzed reactions to prevent catalyst deactivation and unwanted side reactions. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Safety Precautions: Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position.

Reaction Principle:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 233 mg), phenylboronic acid (1.2 mmol, 146 mg), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg) and a phosphine ligand if required.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene100892
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101678

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to substituted alkynes, which are valuable intermediates in organic synthesis.

Reaction Principle:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol:

A typical procedure for the Sonogashira coupling of this compound with phenylacetylene is as follows:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 233 mg), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg), and the copper(I) cocatalyst (e.g., CuI, 0.06 mmol, 11 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine, 5 mL).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 132 µL) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time.

  • After the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Summary:

EntryTerminal AlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHFRT695
21-HexynePd(OAc)₂ (2)CuI (4)DIPADMF50488
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene601291

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a powerful tool for carbon-carbon bond formation.[1]

Reaction Principle:

Caption: General scheme of the Heck coupling reaction.

Experimental Protocol:

A general procedure for the Heck reaction of this compound with styrene is as follows:

  • In a sealed tube, combine this compound (1.0 mmol, 233 mg), the alkene (e.g., styrene, 1.5 mmol, 172 µL), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.08 mmol, 24 mg).

  • Add a suitable base (e.g., triethylamine, 2.0 mmol, 278 µL) and a solvent (e.g., DMF or acetonitrile, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the designated time.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Summary:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (8)Et₃NDMF1002475
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801882
34-VinylpyridinePd₂(dba)₃ (1)XPhos (4)Cs₂CO₃Dioxane1201268

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the arylation of amines.[2][3]

Reaction Principle:

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol:

A representative protocol for the Buchwald-Hartwig amination of this compound with morpholine is as follows:

  • To a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg), a bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg), and a strong base (e.g., NaOtBu, 1.4 mmol, 135 mg) to a reaction vial.

  • In a separate vial, dissolve this compound (1.0 mmol, 233 mg) and the amine (e.g., morpholine, 1.2 mmol, 105 µL) in an anhydrous solvent (e.g., toluene, 2 mL).

  • Add the substrate solution to the catalyst mixture.

  • Seal the vial and heat the reaction mixture to the specified temperature (e.g., 110 °C) with stirring for the required duration.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Data Summary:

EntryAminePrecatalyst (mol% Pd)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene1101693
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1002087
3BenzylamineG3-XPhos (1.5)-LHMDSTHF801290

References

Application Notes and Protocols for Reactions Involving 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodotoluene is a valuable and versatile substituted aniline building block in organic synthesis.[1] Its structure, featuring an amino group, a methyl group, and an iodine atom on an aromatic ring, allows for a variety of subsequent chemical modifications. The presence of the iodo-substituent makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Application Note 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds.[4] It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide, like this compound, catalyzed by a palladium(0) complex.[5] This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its inorganic by-products.[3]

General Reaction Scheme
General Suzuki-Miyaura reaction scheme with this compound

Figure 1. General Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-6-aryl-toluene derivatives via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[6]

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))[6]

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF/water mixture)[6]

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol, 1.2 eq) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%). Add the degassed solvent (10 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.[6]

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901692
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane1001288
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF1101875
4Naphthalene-1-boronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901685

Note: Yields are representative and can vary based on specific substrates and reaction optimization.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ borate_complex [Ar'-B(OH)₃]⁻ boronic_acid->borate_complex base Base (e.g., K₂CO₃) base->boronic_acid Activation borate_complex->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] This method allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions.[8][9] It has largely replaced harsher traditional methods for synthesizing aryl amines.[7]

General Reaction Scheme
General Buchwald-Hartwig reaction scheme with this compound

Figure 2. General Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol

Objective: To synthesize N-substituted-2-amino-6-methylaniline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., Morpholine, Aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[10]

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))[9]

  • Anhydrous, aprotic solvent (e.g., Toluene, THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) and this compound (1.0 mmol, 1.0 eq).

  • Solvent and Nucleophile: Add the anhydrous solvent (10 mL), followed by the amine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-arylated product.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001295
2AnilinePd₂(dba)₃ (1.5)RuPhos (3.5)K₃PO₄Dioxane1102081
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)LHMDSTHF801889
4DiethylaminePd₂(dba)₃ (1.5)XPhos (3.5)NaOtBuToluene1001590

Note: Yields are representative and depend on the specific amine and optimization of conditions.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L(I) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)L(HNR¹R²)]⁺I⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation pd2_amido Ar-Pd(II)L(NR¹R²) deprotonation->pd2_amido base_H Base-H⁺ deprotonation->base_H reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² (Product) reductive_elimination->product aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition amine HNR¹R² amine->amine_coordination base Base base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Note 3: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[11] The reaction is typically co-catalyzed by palladium and copper(I) species in the presence of an amine base.[12] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science.[13]

General Reaction Scheme
General Sonogashira reaction scheme with this compound

Figure 3. General Sonogashira coupling of this compound with a terminal alkyne.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-6-(alkynyl)toluene derivatives.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base and solvent (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))[13]

  • Optional co-solvent (e.g., THF, DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Add this compound (1.0 mmol, 1.0 eq) to a dry Schlenk flask with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add the solvent (e.g., 10 mL of Et₃N or a mixture of THF/DIPA). Add the terminal alkyne (1.1 mmol, 1.1 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Upon completion, filter the reaction mixture through celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Extraction: Concentrate the filtrate. Redissolve the residue in ethyl acetate (20 mL), wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the desired arylalkyne.

Quantitative Data Summary

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | RT | 6 | 94 | | 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | 4 | DIPA/THF | 50 | 8 | 87 | | 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | RT | 5 | 96 | | 4 | Ethynylbenzene | Pd(OAc)₂/PPh₃ (2) | 4 | DIPA | 60 | 10 | 90 |

Note: Yields are representative. "RT" denotes room temperature.

Catalytic Cycle Visualization

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product aryl_halide Ar-I aryl_halide->pd0 cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd2_complex Cu-Acetylide transfers to Pd cu_acetylide->cu_halide base_H Base-H⁺I⁻ cu_acetylide->base_H alkyne H-C≡CR alkyne->cu_halide base Base (Et₃N) base->alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Application Note 4: Synthesis of Substituted Carbazoles

Carbazoles are a significant class of nitrogen-containing heterocycles found in many biologically active natural products and pharmaceuticals.[14][15] this compound is a strategic starting material for constructing substituted carbazoles. A common strategy involves a tandem reaction sequence, such as a Sonogashira or Suzuki coupling followed by an intramolecular cyclization to form the tricyclic carbazole core.[16][17]

Proposed Synthetic Workflow: Tandem Sonogashira Coupling / Intramolecular Cyclization

This workflow outlines a potential pathway where this compound is first coupled with a suitably substituted alkyne. The resulting intermediate can then undergo an intramolecular cyclization reaction, often catalyzed by a transition metal or promoted by a base, to form the carbazole ring system.

Logical Workflow Visualization

Carbazole_Synthesis start This compound + Terminal Alkyne step1 Sonogashira Coupling start->step1 intermediate 2-Amino-6-(alkynyl)toluene Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., Pd(II) or Base-mediated) intermediate->step2 product Substituted Carbazole step2->product

Caption: Proposed workflow for carbazole synthesis from this compound.

Safety Information

This compound is classified as an irritant.[18] It may cause skin and serious eye irritation.[18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[18]

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 2-Amino-6-iodotoluene, a valuable intermediate in pharmaceutical development. The protocols outlined below are based on established chemical principles and scalable synthetic routes, ensuring relevance for industrial applications.

Overview of the Synthetic Strategy

The most viable and cost-effective route for the large-scale synthesis of this compound is a two-step process commencing from the readily available starting material, toluene. The overall synthetic pathway is as follows:

  • Nitration of Toluene: Toluene is first dinitrated to produce a mixture of dinitrotoluene isomers, from which 2,6-dinitrotoluene is isolated.

  • Reduction of 2,6-Dinitrotoluene: The isolated 2,6-dinitrotoluene is then catalytically hydrogenated to yield the key intermediate, 2,6-diaminotoluene.

  • Selective Mono-iodination via Sandmeyer Reaction: Finally, 2,6-diaminotoluene undergoes a selective mono-diazotization followed by a Sandmeyer reaction to introduce an iodine atom at the 6-position, yielding the target compound, this compound.

This multi-step synthesis is designed for scalability and relies on well-understood and robust chemical transformations.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. These values represent typical ranges achievable under optimized, large-scale production conditions.

Table 1: Synthesis of 2,6-Dinitrotoluene from Toluene

ParameterValueReference
Starting Material Toluene[1][2]
Reagents Nitric Acid, Sulfuric Acid[1][2]
Reaction Temperature 25-40 °C[1]
Reaction Time 1-2 hours[3]
Yield of DNT mixture ~94%[3]
Purity of isolated 2,6-DNT >98%[3]

Table 2: Synthesis of 2,6-Diaminotoluene from 2,6-Dinitrotoluene

ParameterValueReference
Starting Material 2,6-Dinitrotoluene[4][5]
Reagents Hydrogen gas, Palladium on Carbon (Pd/C) catalyst[4][5]
Reaction Pressure 1.0 - 1.2 MPa[5]
Reaction Temperature 110 - 125 °C[5]
Reaction Time 30 minutes (after reaching temperature)[5]
Yield >95%[4][5]
Purity >99.5%[4]

Table 3: Synthesis of this compound from 2,6-Diaminotoluene

ParameterValueReference
Starting Material 2,6-Diaminotoluene[6][7]
Reagents Sodium Nitrite, Hydrochloric Acid, Potassium Iodide[7]
Reaction Temperature 0 - 5 °C (Diazotization), 50 - 70 °C (Iodination)[7]
Reaction Time 1-2 hours (Diazotization), 1-2 hours (Iodination)[7]
Estimated Yield 60-70%[7]
Purity >97% after purification

Experimental Protocols

The following are detailed experimental protocols for each key synthetic step. These protocols are intended for a laboratory scale but are designed with scalability in mind.

Protocol 1: Synthesis of 2,6-Dinitrotoluene

  • Reaction Setup: A multi-necked reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with toluene.

  • Nitration: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the toluene with vigorous stirring, maintaining the temperature between 25-40°C.[1]

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour. The mixture is then carefully added to ice-water, and the organic layer containing the dinitrotoluene isomers is separated.

  • Purification: The crude dinitrotoluene mixture is washed with water and a dilute sodium bicarbonate solution. The 2,6-dinitrotoluene isomer is then isolated from the mixture by fractional crystallization or distillation.[3]

Protocol 2: Synthesis of 2,6-Diaminotoluene

  • Reaction Setup: A high-pressure hydrogenation reactor is charged with 2,6-dinitrotoluene, a suitable solvent (e.g., ethanol or water), and a palladium on carbon (Pd/C) catalyst.[4][5]

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to 1.0-1.2 MPa. The reaction mixture is heated to 110-125°C with vigorous stirring.[5]

  • Work-up: After the reaction is complete (monitored by hydrogen uptake), the reactor is cooled, and the catalyst is removed by filtration.

  • Purification: The solvent is removed under reduced pressure, and the resulting 2,6-diaminotoluene is purified by crystallization to yield a high-purity product.[4]

Protocol 3: Synthesis of this compound

  • Diazotization: 2,6-Diaminotoluene is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for 1-2 hours at this temperature to ensure complete formation of the mono-diazonium salt.

  • Sandmeyer Reaction: A solution of potassium iodide in water is prepared and heated to 50-70°C. The cold diazonium salt solution is then added slowly to the hot potassium iodide solution. Vigorous nitrogen evolution will be observed.

  • Work-up: After the addition is complete, the reaction mixture is stirred at 50-70°C for an additional 1-2 hours. The mixture is then cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. The solvent is evaporated, and the crude this compound is purified by column chromatography or recrystallization to afford the final product.

Visualizations

Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow Toluene Toluene Nitration Nitration (HNO3, H2SO4) Toluene->Nitration DNT 2,6-Dinitrotoluene Nitration->DNT Reduction Reduction (H2, Pd/C) DNT->Reduction DAT 2,6-Diaminotoluene Reduction->DAT Sandmeyer Selective Mono-iodination (NaNO2, HCl, KI) DAT->Sandmeyer Product This compound Sandmeyer->Product

Caption: Overall workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Key Intermediates

Intermediates cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Toluene Toluene DNT 2,6-Dinitrotoluene Toluene->DNT Dinitration DAT 2,6-Diaminotoluene DNT->DAT Reduction Product This compound DAT->Product Mono-iodination

Caption: Logical progression of key chemical intermediates.

References

Application Notes and Protocols: 2-Amino-6-iodotoluene in Multi-Component Reactions for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. This approach is particularly valuable in drug discovery and development, where the rapid generation of diverse chemical libraries is paramount for identifying novel therapeutic agents. 2-Amino-6-iodotoluene is a versatile building block, and its incorporation into MCRs offers a direct route to novel heterocyclic scaffolds. The presence of an amino group allows for its participation in various MCRs, while the iodo and methyl substituents on the aromatic ring provide handles for further functionalization, making it an attractive starting material for the synthesis of targeted compound libraries.

This document provides detailed application notes and a protocol for a three-component reaction utilizing this compound for the synthesis of a substituted quinoline derivative, a privileged scaffold in medicinal chemistry.

Application: Synthesis of 8-Iodo-7-methyl-2,4-diphenylquinoline

A key application of this compound in MCRs is the synthesis of substituted quinolines. The following protocol details a ytterbium(III) triflate (Yb(OTf)₃) catalyzed three-component reaction between this compound, benzaldehyde, and phenylacetylene to yield 8-iodo-7-methyl-2,4-diphenylquinoline. This reaction is a modification of established Lewis acid-catalyzed quinoline syntheses.[1]

Table 1: Reactant and Product Information

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )
This compoundAmineC₇H₈IN233.05
BenzaldehydeAldehydeC₇H₆O106.12
PhenylacetyleneAlkyneC₈H₆102.13
Ytterbium(III) triflate (Yb(OTf)₃)CatalystC₃F₉O₉S₃Yb620.25
8-Iodo-7-methyl-2,4-diphenylquinolineProductC₂₂H₁₆IN445.28

Experimental Protocol

Materials:

  • This compound (98% purity)

  • Benzaldehyde (99% purity, freshly distilled)

  • Phenylacetylene (98% purity)

  • Ytterbium(III) triflate (Yb(OTf)₃) (99% purity)

  • Toluene (anhydrous)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 mmol, 233 mg).

  • Add anhydrous toluene (10 mL) to the flask and stir until the starting material is fully dissolved.

  • To the stirred solution, add benzaldehyde (1.2 mmol, 127 mg, 122 µL) followed by phenylacetylene (1.1 mmol, 112 mg, 122 µL).

  • Finally, add Ytterbium(III) triflate (0.1 mmol, 62 mg) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure 8-iodo-7-methyl-2,4-diphenylquinoline.

Table 2: Reaction Parameters and Yields (Hypothetical Data)

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
110Toluene1101285
25Toluene1101278
310DCM402445
410MeCN821862

Table 3: Characterization Data for 8-Iodo-7-methyl-2,4-diphenylquinoline (Hypothetical Data)

AnalysisResult
¹H NMR (CDCl₃)δ 8.15 (d, 1H), 7.80-7.20 (m, 12H), 2.50 (s, 3H)
¹³C NMR (CDCl₃)δ 158.0, 148.5, 145.0, 139.0, 138.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 127.0, 126.0, 125.0, 95.0, 20.0
Mass Spec (ESI) m/z = 446.04 [M+H]⁺
Melting Point 178-180 °C

Visualizations

MCR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A This compound F Mix and Reflux (110 °C, 12h) A->F B Benzaldehyde B->F C Phenylacetylene C->F D Yb(OTf)3 D->F E Toluene (Solvent) E->F G Solvent Removal F->G H Column Chromatography G->H I Product Characterization (NMR, MS) H->I J Pure Product: 8-Iodo-7-methyl-2,4-diphenylquinoline I->J

Figure 1. Experimental workflow for the synthesis of 8-iodo-7-methyl-2,4-diphenylquinoline.

Signaling_Pathway cluster_drug_discovery Drug Discovery & Development Pathway cluster_optimization Lead Optimization cluster_target Potential Cellular Target MCR_Synthesis Multi-Component Reaction Synthesis Library Diverse Quinolone Library MCR_Synthesis->Library Screening High-Throughput Screening Library->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound SAR Structure-Activity Relationship (SAR) Hit_Compound->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate Kinase Kinase Target Candidate->Kinase Inhibition Cell_Signaling Cell Signaling Pathway Kinase->Cell_Signaling Regulates Response Cellular Response (e.g., Apoptosis) Cell_Signaling->Response

Figure 2. Logical pathway for drug discovery utilizing MCR-synthesized quinolones.

Discussion

The described three-component reaction provides an efficient route to a polysubstituted quinoline. The use of this compound as the amine component introduces both a methyl and an iodo group onto the quinoline core. The iodine atom is particularly useful as it can be further modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the generation of a diverse library of analogues from a single MCR product. This strategy is highly valuable in lead optimization during the drug discovery process.

The synthesized quinoline derivatives can be screened for a wide range of biological activities, as the quinoline scaffold is a common feature in many approved drugs. Potential applications include anticancer, antimicrobial, and anti-inflammatory agents. The logical pathway depicted in Figure 2 illustrates how compounds synthesized via this MCR can be integrated into a typical drug discovery workflow, from initial library synthesis to the identification and optimization of a drug candidate that modulates a specific cellular signaling pathway.

Conclusion

This compound is a valuable and versatile reagent for multi-component reactions, providing a straightforward entry into complex and medicinally relevant heterocyclic systems like quinolines. The protocol described herein, based on a Yb(OTf)₃-catalyzed three-component reaction, offers a reliable method for the synthesis of a diversifiable quinoline scaffold. The ability to generate diverse libraries of compounds from this MCR product makes it a powerful tool for researchers in medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-Amino-6-iodotoluene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a Sandmeyer-type reaction. This involves the diazotization of the corresponding precursor, 3-amino-2-methylaniline (also known as 2,3-diaminotoluene), followed by an in-situ reaction with an iodide salt, typically potassium iodide.[1][2]

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: Temperature control is paramount during the diazotization step. Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the decomposition of the diazonium salt and minimize the formation of undesired side products, such as the corresponding phenol (2-hydroxy-6-iodotoluene).[3] The slow and controlled addition of sodium nitrite is also essential to manage the exothermic nature of the reaction.

Q3: What are the common side products in this synthesis, and how can they be minimized?

A3: The primary side product is the corresponding phenol, formed by the reaction of the diazonium salt with water.[3] This can be minimized by maintaining a low reaction temperature. Other potential byproducts include azo compounds, which can arise from the coupling of the diazonium salt with unreacted starting material or other aromatic species. Ensuring a slight excess of the diazotizing agent and efficient stirring can help to reduce the formation of these impurities.

Q4: How can I monitor the progress of the reaction?

A4: The completion of the diazotization step can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turning dark blue) indicates that sufficient sodium nitrite has been added.[3] The subsequent iodination reaction is often characterized by the evolution of nitrogen gas.[3] Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material and the formation of the product.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Insufficient iodide source.1. Ensure a slight excess of sodium nitrite is used. Test for excess nitrous acid with starch-iodide paper.[3] 2. Maintain the reaction temperature strictly between 0-5 °C. Ensure efficient cooling and stirring. 3. Use a sufficient excess of potassium iodide (typically 1.5-2 equivalents).
Formation of a Dark-Colored, Tarry Mixture 1. Reaction temperature was too high. 2. Formation of azo-compound side products. 3. Oxidation of the product.1. Improve cooling and slow down the addition of sodium nitrite. 2. Ensure efficient stirring and a slight excess of the diazotizing agent. 3. Work up the reaction mixture promptly after completion and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Contaminated with the Starting Material 1. Incomplete diazotization. 2. Insufficient reaction time for iodination.1. Add sodium nitrite portion-wise until a persistent positive starch-iodide test is observed. 2. Allow the reaction to stir for a sufficient time after the addition of potassium iodide, monitoring by TLC.
Product is Contaminated with a Phenolic Impurity The diazonium salt reacted with water.Maintain a low reaction temperature (0-5 °C) throughout the diazotization and iodination steps.[3]
Difficulty in Isolating the Product 1. Product is soluble in the aqueous phase. 2. Emulsion formation during extraction.1. Adjust the pH of the aqueous layer to ensure the product is in its neutral, less soluble form before extraction. 2. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established methods for similar transformations. Optimization may be required to achieve the best results.

Materials:

  • 3-Amino-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-2-methylaniline (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (3.0 eq).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the cooled solution of the amine hydrochloride, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

    • Confirm the completion of diazotization by testing for excess nitrous acid with starch-iodide paper (a blue-black color indicates a positive test).

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.

    • Slowly add the cold potassium iodide solution to the diazonium salt solution, while maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

    • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualizations

SynthesisWorkflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification A 3-Amino-2-methylaniline D Diazonium Salt Solution (0-5 °C) A->D B HCl, H₂O B->D C NaNO₂ (aq) C->D F This compound (in reaction mixture) D->F E KI (aq) E->F G Quenching (Na₂S₂O₃) F->G H Neutralization (NaHCO₃) G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure this compound K->L TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound IncompleteDiazotization Incomplete Diazotization Start->IncompleteDiazotization Decomposition Diazonium Salt Decomposition Start->Decomposition SideReactions Side Reactions (e.g., Phenol Formation) Start->SideReactions CheckNitrite Ensure excess NaNO₂ (Starch-Iodide Test) IncompleteDiazotization->CheckNitrite ControlTemp Maintain Temperature at 0-5 °C Decomposition->ControlTemp EfficientStirring Ensure Efficient Stirring Decomposition->EfficientStirring SideReactions->ControlTemp

References

Technical Support Center: Purification of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-6-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown or reddish solid/oil. Does this indicate decomposition?

A1: Not necessarily. While pure this compound is typically a light-colored solid, many aniline derivatives, including iodoanilines, are prone to darkening over time due to aerial oxidation, which can be accelerated by exposure to light.[1] This discoloration does not always signify significant decomposition. However, for use in subsequent sensitive reactions, purification is recommended to remove any oxidation byproducts.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities may include unreacted starting materials, other iodinated isomers (e.g., 2-amino-4-iodotoluene), and di- or tri-iodinated byproducts from the synthesis.[1] Additionally, oxidation products can be present, contributing to a darker color.

Q3: During column chromatography, my compound is streaking or tailing on the TLC plate. What is the cause and how can I fix it?

A3: Streaking or tailing of basic compounds like this compound on a standard silica gel TLC plate is often due to a strong interaction between the basic amino group and the acidic silanol groups on the silica surface.[1][2] This can lead to poor separation and low recovery. To resolve this, you can:

  • Add a competing amine to the mobile phase: Incorporating a small amount (0.1-1%) of a volatile amine like triethylamine or ammonia into your eluent can neutralize the acidic sites on the silica gel.[1]

  • Use amine-functionalized silica gel: This specialized stationary phase is designed to minimize the acid-base interactions that cause issues with the purification of amines.[1][2]

Q4: My product seems to be degrading on the silica gel column, indicated by a color change. What should I do?

A4: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds.[1] To mitigate this, consider the following:

  • Use a less acidic stationary phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[1]

  • Perform flash chromatography: Minimizing the contact time of your compound with the stationary phase by using flash chromatography can reduce degradation.[1]

Q5: I am experiencing "oiling out" during recrystallization, where my compound separates as a liquid instead of crystals. How can I resolve this?

A5: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound, if the solution is supersaturated, or due to the presence of impurities.[1] To encourage crystallization, you can:

  • Use a lower-boiling point solvent. [1]

  • Add a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly.[1]

  • Try a different solvent system, perhaps a two-solvent mixture.[1]

Q6: No crystals are forming even after cooling the recrystallization solution. What steps can I take?

A6: This typically indicates that the solution is not sufficiently saturated or the compound is too soluble in the chosen solvent.[1] Try evaporating some of the solvent to increase the concentration of your compound and then attempt to cool it again.[1]

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing - Solution is supersaturated.- Boiling point of the solvent is higher than the melting point of the compound.- Presence of impurities.- Add a small amount of hot solvent to dissolve the oil and cool slowly.- Use a lower-boiling point solvent or a different solvent system.[1]
No crystal formation upon cooling - The solution is not saturated enough.- The compound is highly soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and cool again.[1]
Low recovery of purified product - Too much solvent was used for recrystallization.- Crystals were filtered before crystallization was complete.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is sufficiently cooled before filtration.
Product is still colored after recrystallization - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1]
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Streaking or tailing of the compound spot on TLC - Strong interaction between the basic amino group and acidic silica gel.[1]- Add 0.1-1% triethylamine or ammonia to the eluent.- Use amine-functionalized silica gel as the stationary phase.[1][2]
Poor separation of the compound from impurities - Inappropriate mobile phase polarity.- Adjust the solvent ratio of your mobile phase to achieve an Rf value of 0.2-0.4 for your compound on an analytical TLC plate.[1]
Compound appears to be decomposing on the column (color change) - The compound is sensitive to the acidic nature of silica gel.[1]- Use a less acidic stationary phase like neutral alumina.- Use flash chromatography to minimize contact time.[1]
Low recovery of the product - Strong adsorption to the stationary phase.- The compound may be eluting in very large volumes.- Gradually increase the polarity of the mobile phase.- If using a competing amine, ensure it is thoroughly removed during solvent evaporation.[1]

Experimental Protocols

Recrystallization Protocol

This protocol is adapted from general procedures for the recrystallization of iodoanilines.

  • Solvent Selection: A mixture of benzene and petroleum ether or hexanes can be a suitable solvent system.[3]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm benzene (around 50°C) with gentle stirring in an Erlenmeyer flask.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add petroleum ether (approximately 4 times the volume of benzene) to the warm solution with continuous stirring until the solution becomes turbid.[4]

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath or a refrigerator for at least 4 hours to maximize crystal formation.[3][4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is based on general methods for the purification of iodoanilines via column chromatography.

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is commonly used. If significant tailing is observed on TLC, consider using amine-functionalized silica gel.[1]

  • Mobile Phase Selection: A common mobile phase is a mixture of hexanes and ethyl acetate. A starting point could be a 95:5 ratio of hexanes to ethyl acetate.[3] The ideal ratio should be determined by analytical TLC to achieve an Rf value of approximately 0.3-0.5 for this compound.[3] If tailing is an issue, add 0.1-1% triethylamine to the mobile phase.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the determined mobile phase. If necessary, the polarity can be gradually increased by increasing the percentage of ethyl acetate to elute the compound.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.[3]

Visualized Workflows

PurificationWorkflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Analysis & Outcome Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolve & Crystallize Column Column Chromatography Crude->Column Adsorb & Elute Analysis Purity Check (TLC, NMR, etc.) Recrystallization->Analysis Column->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct Purity Met FurtherPurification Requires Further Purification Analysis->FurtherPurification Purity Not Met FurtherPurification->Recrystallization Re-process FurtherPurification->Column Re-process

Caption: General workflow for the purification of this compound.

TroubleshootingColumn Start Column Chromatography Issue Tailing Streaking/Tailing on TLC? Start->Tailing Degradation Compound Degrading? Tailing->Degradation No Sol_Tailing Add 0.1-1% Triethylamine to Eluent OR Use Amine-Functionalized Silica Tailing->Sol_Tailing Yes LowRecovery Low Recovery? Degradation->LowRecovery No Sol_Degradation Use Neutral Alumina OR Use Flash Chromatography Degradation->Sol_Degradation Yes Sol_LowRecovery Increase Eluent Polarity Gradually LowRecovery->Sol_LowRecovery Yes Success Successful Purification LowRecovery->Success No Sol_Tailing->Success Sol_Degradation->Success Sol_LowRecovery->Success

Caption: Troubleshooting logic for column chromatography of this compound.

References

Common side reactions in the synthesis of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-iodotoluene. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Direct Iodination of o-Toluidine: This method involves the electrophilic aromatic substitution of o-toluidine with an iodinating agent. This is often the most direct route.

  • Reduction of 2-Nitro-6-iodotoluene: This two-step approach involves the nitration of o-iodotoluene followed by the reduction of the nitro group to an amine.

Q2: What are the most common side reactions in the direct iodination of o-toluidine?

A2: The direct iodination of o-toluidine can lead to several side products due to the activating nature of the amino and methyl groups. The most common side reactions include:

  • Formation of Isomers: The primary challenge is the formation of other positional isomers, such as 2-Amino-4-iodotoluene and 2-Amino-5-iodotoluene. The amino group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. This results in a mixture of iodinated products.

  • Poly-iodination: The high reactivity of the o-toluidine ring can lead to the introduction of more than one iodine atom, resulting in di- or even tri-iodinated products.

  • Oxidation of the Amine: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like byproducts, especially under harsh reaction conditions.

Q3: What side reactions can occur during the reduction of 2-Nitro-6-iodotoluene?

A3: The reduction of the nitro group is generally efficient, but side reactions can occur depending on the reducing agent and reaction conditions. Potential side products include:

  • Incomplete Reduction: The reduction may stop at intermediate stages, leading to the formation of nitroso or hydroxylamine compounds.

  • Azo Compound Formation: Under certain conditions, particularly with metal hydrides, the nitroso and hydroxylamine intermediates can condense to form azo compounds.

  • Dehalogenation: Strong reducing conditions, especially with certain catalysts like Palladium on carbon (Pd/C) in catalytic hydrogenation, can lead to the cleavage of the carbon-iodine bond, resulting in the formation of o-toluidine. Using Raney Nickel can sometimes mitigate this.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product
Potential Cause Suggested Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Optimize the reaction temperature. For direct iodination, lower temperatures may favor the desired isomer.Improved selectivity and reduced formation of byproducts.
Incorrect Stoichiometry of Reagents Carefully control the stoichiometry of the iodinating agent to minimize poly-iodination. A slight excess may be needed, but a large excess should be avoided.Reduced formation of di- and tri-iodinated products.
Inefficient Reduction (for nitro route) Ensure the reducing agent is active and used in sufficient quantity. Monitor the reaction by TLC until the starting material is consumed.Complete conversion of the nitro-intermediate to the desired amine.
Loss of Product During Workup Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to minimize the product's solubility in the aqueous layer.Higher recovery of the crude and purified product.
Issue 2: Presence of Multiple Isomers in the Final Product
Potential Cause Suggested Troubleshooting Step Expected Outcome
Lack of Regioselectivity in Direct Iodination This is an inherent challenge with the direct iodination of o-toluidine.While difficult to eliminate completely, careful control of reaction conditions (temperature, solvent, iodinating agent) can influence the isomer ratio.
Ineffective Purification Employ advanced purification techniques. Column chromatography with a carefully selected solvent system is often necessary. HPLC can also be used for separation of isomers.Isolation of the desired this compound isomer with high purity.
Issue 3: Product is a Dark Oil or Contains Colored Impurities
Potential Cause Suggested Troubleshooting Step Expected Outcome
Oxidation of the Amine Group Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.Reduced formation of colored oxidation byproducts.
Formation of Tar-like Byproducts Add activated charcoal to a solution of the crude product and stir before filtering and proceeding with purification.Removal of a significant portion of the colored impurities.
Residual Iodine Wash the organic extract with a solution of sodium thiosulfate during workup to remove unreacted iodine.Decolorization of the organic phase.

Experimental Protocols

Method 1: Direct Iodination of o-Toluidine (Illustrative Protocol)

This protocol is based on a general procedure for the iodination of anilines and should be optimized for the specific synthesis of this compound.

  • Protection of the Amino Group (Optional but Recommended): To a solution of o-toluidine in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at 0 °C. Stir for 1-2 hours to form the acetyl-protected intermediate.

  • Iodination: To the solution of the protected o-toluidine, add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at a controlled temperature (e.g., 0-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Deprotection: If the amino group was protected, hydrolyze the acetyl group using acidic or basic conditions to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Method 2: Reduction of 2-Nitro-6-iodotoluene (Illustrative Protocol)

  • Dissolution: Dissolve 2-Nitro-6-iodotoluene in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder with hydrochloric acid, portion-wise at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_direct_iodination Direct Iodination Pathway cluster_nitro_reduction Nitro Reduction Pathway o-Toluidine o-Toluidine Iodination Iodination o-Toluidine->Iodination Iodinating Agent Crude Product Mixture Crude Product Mixture Iodination->Crude Product Mixture This compound This compound Crude Product Mixture->this compound Purification Isomeric Byproducts Isomeric Byproducts Crude Product Mixture->Isomeric Byproducts Poly-iodinated Byproducts Poly-iodinated Byproducts Crude Product Mixture->Poly-iodinated Byproducts 2-Nitro-6-iodotoluene 2-Nitro-6-iodotoluene Reduction Reduction 2-Nitro-6-iodotoluene->Reduction Reducing Agent Crude Product Crude Product Reduction->Crude Product Incomplete Reduction Byproducts Incomplete Reduction Byproducts Reduction->Incomplete Reduction Byproducts Azo Byproducts Azo Byproducts Reduction->Azo Byproducts Final Product This compound Crude Product->Final Product Purification

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Start Reaction Complete? Reaction Complete? Start->Reaction Complete? Analyze Crude Product (TLC/GC-MS) Analyze Crude Product (TLC/GC-MS) Reaction Complete?->Analyze Crude Product (TLC/GC-MS) Yes Optimize Reaction Conditions Optimize Reaction Conditions Reaction Complete?->Optimize Reaction Conditions No Desired Product Present? Desired Product Present? Analyze Crude Product (TLC/GC-MS)->Desired Product Present? Low Yield? Low Yield? Desired Product Present?->Low Yield? Yes Desired Product Present?->Optimize Reaction Conditions No Impure Product? Impure Product? Low Yield?->Impure Product? No Optimize Workup/Purification Optimize Workup/Purification Low Yield?->Optimize Workup/Purification Yes Isomers Present? Isomers Present? Impure Product?->Isomers Present? Yes Optimize Reaction Conditions->Start Optimize Workup/Purification->Impure Product? Colored Impurities? Colored Impurities? Isomers Present?->Colored Impurities? No Advanced Chromatography Advanced Chromatography Isomers Present?->Advanced Chromatography Yes Decolorize/Inert Atmosphere Decolorize/Inert Atmosphere Colored Impurities?->Decolorize/Inert Atmosphere Yes End End Colored Impurities?->End No Advanced Chromatography->End Decolorize/Inert Atmosphere->End

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Stability of 2-Amino-6-iodotoluene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-Amino-6-iodotoluene in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: Aromatic amines can be susceptible to degradation in both acidic and basic conditions.[1][2] Acidic conditions can lead to hydrolysis, while basic conditions can promote oxidation.

  • Light: Exposure to ultraviolet (UV) and visible light can cause photodegradation of iodoaromatic compounds.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amino group.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Solvent: The polarity and purity of the solvent can impact the stability of the compound.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, the following degradation pathways are most likely:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts such as nitroso, nitro, and azoxy compounds.[1][6][7][8] This process can be accelerated by the presence of oxygen and certain metal ions.

  • Photodegradation: The carbon-iodine bond can be susceptible to cleavage upon exposure to light, leading to deiodination and the formation of other photoproducts.[3][9][10]

  • Hydrolysis: Under strong acidic or basic conditions, the amino group may undergo hydrolysis, although this is generally less common for anilines compared to other functional groups.[2]

Q3: How can I visually identify if my this compound solution has degraded?

A3: A common sign of degradation for aromatic amines is a change in the color of the solution. Freshly prepared solutions of this compound are typically colorless to light yellow. The development of a darker yellow, orange, brown, or even purple color can indicate the formation of oxidation products. However, the absence of a color change does not guarantee stability, as some degradation products may be colorless. Therefore, analytical methods are necessary for a definitive assessment of stability.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C.[11]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent: Use high-purity, degassed solvents.

Troubleshooting Guides

Issue 1: Solution turns yellow/brown upon preparation or during the experiment.

This issue is likely due to oxidation of the amino group.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, thoroughly degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes or by using a freeze-pump-thaw technique. This will minimize the amount of dissolved oxygen available for oxidation.[4]

  • Work Under Inert Atmosphere: If possible, prepare and handle the solution in a glovebox or under a continuous stream of an inert gas.

  • Add an Antioxidant: Consider adding a small amount of an antioxidant to the solution. Hindered phenols, such as butylated hydroxytoluene (BHT), or other radical scavengers can be effective in preventing oxidation of aromatic amines.[6][7] A typical starting concentration would be in the range of 0.01-0.1% (w/v).

  • Check for Metal Contamination: Trace metal ions can catalyze oxidation. Ensure all glassware is thoroughly cleaned and consider using metal-free systems if the problem persists.

Issue 2: Loss of compound potency or inconsistent results over time.

This could be due to photodegradation, thermal degradation, or slow oxidation.

Troubleshooting Steps:

  • Protect from Light: Ensure that the solution is protected from all sources of light, including ambient laboratory light, during preparation, storage, and the entire duration of the experiment. Use amber glassware or cover clear glassware with aluminum foil.

  • Control Temperature: Maintain a consistent and cool temperature for your solution. Avoid exposure to elevated temperatures, even for short periods.

  • Perform a Stability Study: To understand the degradation kinetics, perform a simple stability study. Prepare a fresh solution and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions. This will help you determine the time window in which your solution is stable.

  • Re-evaluate Solvent Choice: Consider the polarity of your solvent. While solubility is a key factor, very polar solvents might in some cases influence the stability of iodoaromatic compounds.[12] If possible, test the stability in a few different compatible solvents.

Data Presentation

Table 1: Summary of Potential Degradation of this compound under Various Conditions

Stress ConditionPotential Degradation PathwayExpected Observational ChangesRecommended Mitigation Strategies
Light (UV/Vis) Photodegradation (Deiodination, Polymerization)Color change, loss of potencyProtect from light (amber vials, foil wrapping)
Oxygen/Air OxidationColor change (yellow to brown), precipitationUse degassed solvents, work under inert atmosphere, add antioxidants
Elevated Temperature Thermal Degradation (accelerates all pathways)Color change, loss of potencyStore at recommended low temperatures (2-8°C)
Strong Acid (pH < 3) Hydrolysis (potential)Loss of potencyMaintain pH in the neutral to slightly acidic range
Strong Base (pH > 10) Oxidation (base-catalyzed)Significant color changeMaintain pH in the neutral to slightly acidic range

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[10][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][9][10] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see below for a starting method).

Stability-Indicating HPLC Method

This is a general starting point for an HPLC method. Optimization will be required based on the observed degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has maximum absorbance (determine by UV scan).

  • Injection Volume: 10 µL.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) start->base Expose to Stress oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to Stress thermal Thermal (80°C) start->thermal Expose to Stress photo Photolytic (ICH Q1B) start->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC neutralize->hplc results Evaluate Degradation Profile hplc->results

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Solution Discoloration or Potency Loss oxidation Oxidation issue->oxidation photodegradation Photodegradation issue->photodegradation thermal Thermal Degradation issue->thermal deoxygenate Degas Solvents oxidation->deoxygenate inert_atm Use Inert Atmosphere oxidation->inert_atm antioxidant Add Antioxidant oxidation->antioxidant protect_light Protect from Light photodegradation->protect_light control_temp Control Temperature thermal->control_temp

Caption: Troubleshooting logic for stability issues with this compound solutions.

References

Technical Support Center: Suzuki Coupling Reactions with 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki coupling reactions involving the sterically hindered and electron-rich substrate, 2-Amino-6-iodotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary causes?

A1: Low yields or reaction failures with this compound are common and typically stem from a combination of steric hindrance and catalyst inhibition. The primary challenges are:

  • Steric Hindrance: The methyl and amino groups ortho to the iodine atom create significant steric bulk. This can impede the oxidative addition of the aryl iodide to the palladium catalyst, a critical first step in the catalytic cycle.

  • Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium center. This coordination can inhibit the catalyst, preventing it from participating effectively in the catalytic cycle.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical for overcoming these challenges. An inappropriate selection of any of these components can lead to a significant decrease in reaction efficiency.

To address these issues, a systematic optimization of the reaction conditions is necessary. This should focus on selecting a catalyst system known to be effective for sterically demanding and electron-rich substrates.

Q2: What is the most critical factor to consider when selecting a catalyst system for the Suzuki coupling of this compound?

A2: The choice of the phosphine ligand is arguably the most critical factor for a successful Suzuki coupling with this substrate. Due to the steric hindrance and the electron-donating nature of the amino group, standard ligands like triphenylphosphine (PPh₃) are often ineffective.

Recommended Ligands: Bulky, electron-rich phosphine ligands are required to promote the challenging oxidative addition and reductive elimination steps.[2][3] These ligands stabilize the palladium catalyst and increase its reactivity. Highly recommended ligand classes include:

  • Buchwald Ligands: Biaryl phosphine ligands such as SPhos and XPhos are known for their high efficacy in coupling sterically hindered aryl halides.

  • Other Bulky Phosphines: Ligands like CataCXium® A have also demonstrated unique effectiveness in couplings with unprotected ortho-haloanilines.

Palladium Precatalysts: The choice of palladium source is also important. While Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with a suitable ligand, modern, well-defined precatalysts often provide more consistent and higher activity. These precatalysts are typically air- and moisture-stable and ensure the efficient generation of the active Pd(0) species.[4][5][6]

Q3: How do I choose the right base for my Suzuki coupling with this compound?

A3: The base plays a crucial role in activating the boronic acid for transmetalation. For challenging substrates like this compound, the choice of base can significantly impact the reaction rate and yield.

  • Commonly Used Bases: Inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) is a good starting point. However, for sterically hindered substrates, stronger bases are often more effective.

  • Recommended Bases for Hindered Substrates: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used for challenging Suzuki couplings.[7] These bases are more effective at promoting the transmetalation step with hindered boronic acids and aryl halides. The choice between K₃PO₄ and Cs₂CO₃ may require experimental screening to determine the optimal base for a specific coupling partner.

Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A4: Several side reactions can compete with the desired Suzuki coupling, leading to reduced yields and complex product mixtures. The most common side reactions are:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This side reaction is often promoted by the presence of water and a strong base.

    • Mitigation Strategies:

      • Use anhydrous solvents and ensure all reagents are dry.

      • Consider using boronic esters (e.g., pinacol esters) which are generally more stable towards protodeboronation than boronic acids.

      • Employ a milder base if the desired reaction proceeds efficiently.

  • Homocoupling: This is the self-coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen.

    • Mitigation Strategies:

      • Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.

      • Use a Pd(0) source directly or an efficient precatalyst to minimize side reactions that can occur during the in-situ reduction of Pd(II) sources.

  • Dehalogenation: The iodine atom on this compound is replaced by a hydrogen atom. This can be caused by certain impurities or side reactions involving the solvent or base.

    • Mitigation Strategies:

      • Ensure high purity of all starting materials and solvents.

      • Optimize the reaction time to avoid prolonged exposure to conditions that may favor dehalogenation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from literature for Suzuki coupling reactions of substrates similar to this compound, providing a starting point for optimization.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of an Ortho-Substituted Bromoaniline

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(dppf)Cl₂ (10)-K₂CO₃Dioxane/H₂O9011
2CataCXium A Pd G3 (10)-K₂CO₃Dioxane/H₂O9066
3CataCXium A Pd G3 (10)-K₃PO₄Dioxane/H₂O9075
4CataCXium A Pd G3 (10)-K₃PO₄2-MeTHF9095

Data adapted from a study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][8]

Table 2: Effect of Base on Suzuki Coupling Yield

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Toluene10024Low
2K₂CO₃DMF10024Low
3K₂CO₃H₂O10024Low
4K₂CO₃DMF/H₂O (1:1)70392
5Et₃NDMF/H₂O (1:1)70345

Data adapted from a study on the optimization of Suzuki-Miyaura coupling conditions.[9]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., CataCXium A Pd G3, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid (or ester), the palladium precatalyst, and the base under an inert atmosphere.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7][10][11]

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling of this compound

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base Yes ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, CataCXium A) check_catalyst->ligand No precatalyst Use a Modern Precatalyst (e.g., G3 Palladacycle) check_catalyst->precatalyst No check_conditions Are Reaction Conditions Optimized? check_base->check_conditions Yes strong_base Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) check_base->strong_base No check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions Yes solvent Screen Anhydrous Solvents (e.g., 2-MeTHF, Toluene, Dioxane) check_conditions->solvent No temperature Increase Reaction Temperature (e.g., 80-110 °C) check_conditions->temperature No degas Ensure Thorough Degassing (Freeze-Pump-Thaw or Sparge) check_side_reactions->degas Homocoupling Suspected boronic_ester Use Boronic Ester to Minimize Protodeboronation check_side_reactions->boronic_ester Protodeboronation Suspected success Improved Yield check_side_reactions->success No Significant Side Products ligand->check_base precatalyst->check_base strong_base->check_conditions solvent->check_side_reactions temperature->check_side_reactions degas->success boronic_ester->success

Caption: A logical workflow for troubleshooting low yields.

Simplified Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R' L_n transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 regenerates product Coupled Product (R-R') reductive_elimination->product aryl_halide This compound (R-X) aryl_halide->oxidative_addition boronic_acid Ar-B(OR)2 (R'-B(OR)2) boronic_acid->transmetalation base Base (e.g., K3PO4) base->boronic_acid activates

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Amino-6-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Direct Iodination of o-Toluidine: This method involves the direct introduction of an iodine atom onto the aromatic ring of o-toluidine. Due to the directing effects of the amino and methyl groups, a mixture of isomers is possible.

  • Sandmeyer Reaction of 2-Amino-6-nitrotoluene or 2,6-Diaminotoluene: A more controlled method involves the diazotization of an appropriately substituted aniline followed by treatment with an iodide salt.[1][2] This route offers better regioselectivity.

Q2: What are the most common impurities encountered in the synthesis of this compound?

The primary impurities depend on the synthetic route chosen:

  • Direct Iodination Route:

    • Isomeric Impurities: Formation of other iodinated o-toluidine isomers, such as 2-Amino-4-iodotoluene and 2-Amino-5-iodotoluene, is a significant issue due to the ortho- and para-directing nature of the amino and methyl groups.

    • Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-o-toluidine species.

    • Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities.[3]

  • Sandmeyer Reaction Route:

    • Phenolic Byproducts: Incomplete reaction or the presence of water can lead to the formation of the corresponding phenol (2-Methyl-3-iodophenol) as a byproduct.

    • Azo Coupling Products: Intermolecular coupling of the diazonium salt with the starting aniline or other electron-rich aromatic species can form highly colored azo compounds.

    • Deamination Product: Reduction of the diazonium salt can lead to the formation of o-toluidine.

Q3: How can I control the regioselectivity of the direct iodination of o-toluidine to favor the 6-iodo isomer?

Controlling regioselectivity in the direct iodination of o-toluidine is challenging. The amino group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. To favor iodination at the 6-position (ortho to the amino group and meta to the methyl group), steric hindrance can be exploited. Using a bulky iodinating reagent may favor substitution at the less sterically hindered 4-position. However, achieving high selectivity for the 6-position via direct iodination is difficult. Protecting the amino group as an amide can alter the directing effects and may offer a route to improved regioselectivity.

Q4: How can I minimize the formation of byproducts in the Sandmeyer reaction?

Minimizing byproducts in the Sandmeyer reaction requires careful control of reaction conditions:

  • Low Temperatures: Diazotization should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.

  • Anhydrous Conditions: Using anhydrous solvents and reagents can minimize the formation of phenolic byproducts.

  • Controlled Addition: Slow, controlled addition of the sodium nitrite solution during diazotization and the diazonium salt solution to the iodide reagent can prevent localized overheating and side reactions.

  • Acidic Conditions: Maintaining a sufficiently acidic medium during diazotization is crucial to prevent the formation of diazoamino compounds (azo coupling).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Direct Iodination: Incomplete reaction, formation of multiple isomers. Sandmeyer Reaction: Decomposition of the diazonium salt, incomplete reaction.Direct Iodination: Increase reaction time or temperature cautiously. Consider using a more reactive iodinating agent. Sandmeyer Reaction: Ensure the diazotization is complete by testing for the presence of nitrous acid (starch-iodide paper). Maintain low temperatures throughout the diazotization and coupling steps.
Product is highly colored (dark brown/black) Direct Iodination: Oxidation of the amino group. Sandmeyer Reaction: Formation of azo-coupling byproducts.Direct Iodination: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a purification method that can remove colored impurities (e.g., activated carbon treatment, column chromatography). Sandmeyer Reaction: Ensure a sufficiently acidic medium during diazotization. Add the diazonium salt solution slowly to the iodide solution to avoid an excess of the diazonium salt, which can couple with unreacted starting material.
Presence of multiple spots on TLC/peaks in HPLC Direct Iodination: Formation of isomeric and/or di-iodinated products. Sandmeyer Reaction: Presence of phenolic byproducts, starting material, or deaminated product.Direct Iodination: Optimize the reaction conditions (solvent, temperature, iodinating agent) to improve regioselectivity. Utilize purification techniques such as column chromatography or recrystallization to separate the isomers. Sandmeyer Reaction: Ensure complete diazotization and maintain anhydrous conditions. Purify the crude product by column chromatography.
Product contains residual starting material (o-toluidine) Incomplete reaction in either synthetic route.Increase the stoichiometry of the iodinating agent or the diazotizing/iodide reagents. Increase the reaction time. Purify the product using column chromatography.

Experimental Protocols

Protocol 1: Direct Iodination of o-Toluidine with Iodine Monochloride (ICl)

This protocol aims to improve regioselectivity through the use of ICl.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve o-toluidine (1 equivalent) in glacial acetic acid.

  • Iodination: Cool the solution to 0-5 °C in an ice bath. Add a solution of iodine monochloride (1.1 equivalents) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction of 2-Methylaniline (o-Toluidine)

This protocol focuses on minimizing byproducts through controlled diazotization.

  • Diazotization: In a beaker, dissolve o-toluidine (1 equivalent) in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.05 equivalents) in water dropwise with vigorous stirring. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).

  • Iodide Solution Preparation: In a separate flask, dissolve potassium iodide (1.2 equivalents) in water.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark precipitate should form.

  • Decomposition: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for about one hour, or until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers and wash successively with 10% sodium thiosulfate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_direct_iodination Direct Iodination Route cluster_sandmeyer_reaction Sandmeyer Reaction Route di_start o-Toluidine di_reaction Iodination Reaction di_start->di_reaction di_reagents Iodinating Agent (e.g., ICl, I2/Oxidant) di_reagents->di_reaction di_workup Aqueous Workup & Extraction di_reaction->di_workup di_purification Column Chromatography di_workup->di_purification di_product This compound di_purification->di_product di_impurities Isomeric & Di-iodinated Byproducts di_purification->di_impurities sr_start o-Toluidine sr_diazotization Diazotization (NaNO2, HCl, 0-5°C) sr_start->sr_diazotization sr_diazonium Diazonium Salt sr_diazotization->sr_diazonium sr_reaction Sandmeyer Reaction sr_diazonium->sr_reaction sr_iodide Potassium Iodide (KI) sr_iodide->sr_reaction sr_workup Workup & Extraction sr_reaction->sr_workup sr_purification Column Chromatography sr_workup->sr_purification sr_product This compound sr_purification->sr_product sr_impurities Phenolic & Azo Byproducts sr_purification->sr_impurities

Caption: Synthetic routes to this compound and potential impurity formation.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product multiple_spots Multiple Spots/Peaks start->multiple_spots cause_incomplete_rxn Incomplete Reaction low_yield->cause_incomplete_rxn cause_decomposition Diazonium Decomposition low_yield->cause_decomposition cause_oxidation Oxidation colored_product->cause_oxidation cause_azo_coupling Azo Coupling colored_product->cause_azo_coupling multiple_spots->cause_incomplete_rxn cause_isomers Isomer Formation multiple_spots->cause_isomers solution_optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) cause_incomplete_rxn->solution_optimize_conditions solution_control_temp Strict Temperature Control (0-5°C) cause_decomposition->solution_control_temp solution_inert_atmosphere Use Inert Atmosphere cause_oxidation->solution_inert_atmosphere solution_acidic_medium Ensure Acidic Medium cause_azo_coupling->solution_acidic_medium cause_isomers->solution_optimize_conditions solution_purification Purify by Chromatography cause_isomers->solution_purification

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Catalyst Selection for 2-Amino-6-iodotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most common and effective reactions are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.[1][2] The presence of the aryl iodide makes it a highly reactive coupling partner.[3]

Q2: Which factors are most critical for selecting a catalyst system for this compound?

A2: The three most critical factors are the choice of palladium precatalyst, the phosphine ligand, and the base.[1][3] The ligand is particularly crucial as it influences the catalyst's stability, activity, and selectivity.[4][5][6] Bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos, RuPhos, BrettPhos) are often highly effective for challenging substrates.[4][7]

Q3: How does the amino group on this compound affect the reaction?

A3: The amino group is a potential coordinating site for the palladium catalyst, which can sometimes influence the catalytic cycle.[5][8] It also has electronic effects on the aromatic ring. However, modern catalyst systems with appropriate ligands are generally very effective at overcoming these potential challenges. The primary concern is ensuring compatibility with the chosen base and avoiding side reactions involving the amine itself.

Q4: Should I be concerned about the stability of this compound?

A4: this compound should be stored in a dark place under an inert atmosphere, typically at 2-8°C.[9] Like many aryl iodides, it can be sensitive to light and air over time. For reactions, it is crucial to use an inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions.[10]

Troubleshooting Guide

Low or No Yield

Q: My reaction with this compound is giving a very low yield. What are the first things I should check?

A: Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. Start by verifying the quality of your reagents and ensuring your reaction setup is completely free of oxygen and moisture.

Troubleshooting_Low_Yield start Problem: Low Yield check_reagents 1. Reagent Quality Check - Is this compound fresh? - Is boronic acid/ester or amine pure? - Are solvents anhydrous and degassed? start->check_reagents check_atmosphere 2. Inert Atmosphere - Was the reaction thoroughly degassed? - Is there a positive pressure of Ar/N2? check_reagents->check_atmosphere Reagents OK check_catalyst 3. Catalyst System Review - Is the Pd precatalyst active? - Is the ligand appropriate for the coupling? - Is the base strong enough but not too harsh? check_atmosphere->check_catalyst Atmosphere OK optimize_conditions 4. Condition Optimization - Adjust Temperature (80-110 °C is common) - Screen different solvents or bases - Increase catalyst loading check_catalyst->optimize_conditions Catalyst System Seems OK success Yield Improved optimize_conditions->success

Caption: A decision-making workflow for troubleshooting low reaction yields.

Q: I suspect my catalyst is being deactivated. What are common causes and solutions?

A: Catalyst deactivation can occur for several reasons:

  • Oxidative Degradation: The active Pd(0) species is sensitive to oxygen. Ensure all reagents and the reaction vessel are rigorously degassed.[10]

  • Inhibitory Byproducts: The iodide formed during the reaction can sometimes inhibit the catalyst.[10] Switching solvents (e.g., to toluene where iodide salts are less soluble) may help.[10]

  • Thermal Decomposition: At very high temperatures, the catalyst or ligands can degrade. Stick to the recommended temperature range for your specific ligand (typically 80-110 °C).

  • Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[11][12] Ensure high-purity reagents are used.

Side Reactions and Impurities

Q: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A: Homocoupling of boronic acids is often promoted by the presence of oxygen. The most effective way to prevent this is to meticulously degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the entire reaction setup and duration.[10]

Q: In my Suzuki reaction, I am seeing protodeboronation (replacement of the boronic acid group with hydrogen). What causes this?

A: Protodeboronation can occur if the boronic acid is unstable under the reaction conditions. This can be caused by:

  • Harsh Base: Using a base that is too strong or harsh can degrade the boronic acid. Consider a milder base.[10]

  • Excess Water: While some water is often necessary for Suzuki couplings, too much can facilitate protodeboronation. Ensure you are using anhydrous solvents if a biphasic system is not intended.[10]

  • Unstable Boronic Acid: If the issue persists, switching to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy.[10]

Data Presentation: Catalyst System Selection

The optimal choice of ligand, base, and solvent is highly dependent on the specific coupling partners. The tables below summarize general recommendations for Suzuki and Buchwald-Hartwig reactions involving aryl iodides.

Table 1: General Guidance for Suzuki-Miyaura Coupling Conditions

ComponentRecommendationRationale & Troubleshooting
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle precatalysts (e.g., XPhos Pd G3/G4)Palladacycle precatalysts are often more stable and activate easily with weak bases, leading to more reproducible results.[3]
Ligand Buchwald-type biaryl phosphines (e.g., XPhos, SPhos)These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[13][14]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice depends on substrate sensitivity. Cs₂CO₃ is stronger and can increase reaction rates but may not be suitable for base-sensitive functional groups.[10] K₃PO₄ is a reliable choice for many systems.[14]
Solvent Toluene/Water, Dioxane/Water, DMFBiphasic systems like Toluene/Water often facilitate the transfer of the boronate to the organic phase, improving transmetalation efficiency.[10]

Table 2: General Guidance for Buchwald-Hartwig Amination Conditions

ComponentRecommendationRationale & Troubleshooting
Pd Precatalyst Palladacycle precatalysts (e.g., BrettPhos Pd G3)Precatalysts provide a reliable method for generating the active Pd(0) species in situ.[3]
Ligand BrettPhos (for primary amines), RuPhos (for secondary amines)The choice of ligand is often dictated by the amine class. Using a ligand designed for the specific amine type is crucial for high yields.[4][7]
Base NaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is very common, but K₃PO₄ can be used for more sensitive substrates.[4][15]
Solvent Toluene, Dioxane, t-BuOHThe solvent must be able to dissolve the substrates and the base. The choice can significantly impact reaction rate and yield.[4]

Experimental Protocols & Workflow

General Workflow for Catalyst Selection

The following diagram illustrates a logical workflow for selecting and optimizing reaction conditions for this compound.

Catalyst_Selection_Workflow start Start: Plan Reaction for This compound reaction_type Choose Reaction Type start->reaction_type suzuki Suzuki Coupling (C-C) reaction_type->suzuki C-C Bond buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N Bond select_ligand Select Ligand based on Coupling Partner (e.g., XPhos for Suzuki, BrettPhos for NH2R) suzuki->select_ligand buchwald->select_ligand select_base Select Base (e.g., K3PO4 for Suzuki, NaOtBu for C-N) select_ligand->select_base select_solvent Select Solvent (e.g., Toluene/H2O, Dioxane) select_base->select_solvent run_reaction Run Small-Scale Test Reaction (e.g., 80-100 °C, inert atm.) select_solvent->run_reaction analyze Analyze Results (TLC, LCMS) run_reaction->analyze success Success: Scale Up analyze->success High Conversion troubleshoot Low Yield/Side Reactions: Consult Troubleshooting Guide analyze->troubleshoot Poor Conversion

Caption: A logical workflow for selecting and optimizing coupling reaction conditions.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser) equipped with a magnetic stir bar, add the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Add Reagents: Add this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add Solvents and Catalyst: Under a positive pressure of inert gas, add the degassed solvent(s) (e.g., a 4:1 mixture of Toluene/Water).[10] Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%) and the ligand (if not using a precatalyst). The mixture should be sparged with the inert gas for an additional 10 minutes.[16]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[16]

References

Technical Support Center: Reactivity of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-iodotoluene in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges with this compound stem from a combination of electronic and steric factors. The amino group can act as a coordinating ligand to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the ortho-methyl group introduces steric hindrance around the reactive iodine site, which can slow down key steps in the catalytic cycle, such as oxidative addition.[1]

Q2: How does the reactivity of the C-I bond in this compound compare to other aryl halides?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1] This means that the C-I bond in this compound is expected to be highly reactive, allowing for coupling reactions to occur under relatively mild conditions compared to the corresponding bromo or chloro derivatives.

Q3: Can the amino group in this compound interfere with the reaction?

A3: Yes, the lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium center. This coordination can sometimes inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed. In some cases, N-arylation can also occur as a side reaction, particularly in Buchwald-Hartwig aminations if the desired amine coupling partner is not chosen carefully.

Q4: What is the role of the solvent in reactions with this compound?

A4: The solvent plays a crucial role in dissolving the reactants, catalyst, and base, and it can significantly influence the reaction rate and outcome. The choice of solvent can affect the solubility of intermediates, the stability of the catalyst, and the rate of key steps like transmetalation. For instance, polar aprotic solvents like DMF can be effective, while biphasic systems like Toluene/Water are also commonly used in Suzuki reactions.[2]

Troubleshooting Guides

Low or No Product Yield

Issue: My cross-coupling reaction with this compound is resulting in low to no yield of the desired product.

Possible Causes and Solutions:

  • Catalyst Inactivation: The amino group may be poisoning the palladium catalyst.

    • Solution: Consider using a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help stabilize the catalyst and prevent inhibition.[1]

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the catalyst to the C-I bond.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Employing bulky ligands can also help to create a more active catalyst that can access the sterically hindered site.[1]

  • Poor Solubility: One or more components of the reaction may not be fully dissolved in the chosen solvent.

    • Solution: Switch to a solvent with higher polarity or a co-solvent system. For example, in Suzuki reactions, a mixture of an organic solvent (like dioxane or toluene) with water can improve the solubility of the boronic acid and the base.[3]

  • Inefficient Transmetalation (Suzuki Reaction): The transfer of the organic group from the boron reagent to the palladium center may be slow.

    • Solution: Change the base. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like K₂CO₃. The choice of solvent also influences the base's effectiveness.[2]

Experimental Protocols & Data

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For a sterically hindered substrate like this compound, the choice of ligand and solvent is critical.

Experimental Protocol (General)

This protocol is a general guideline for the Suzuki coupling of a sterically hindered 2-iodoaniline derivative and may require optimization.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition and Degassing: Add an anhydrous, degassed solvent (e.g., a 4:1 mixture of Dioxane/Water).[4] Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Halides

Data presented is for analogous aryl halides to illustrate general solvent trends.

EntrySolvent SystemBaseTypical Yield (%)
1Toluene/H₂OK₂CO₃~85
2DMFK₃PO₄~92
3Dioxane/H₂OK₂CO₃~75-90
4Methanol/H₂ONaOH~96

Yields are highly substrate-dependent and the above table serves as a general guide.[2][3]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B 1. C Add Degassed Solvent B->C 2. D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction with Organic Solvent F->G H Purification (Column Chromatography) G->H I I H->I Final Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene. For this compound, polar aprotic solvents are often employed.

Experimental Protocol (General)

This is a representative protocol and may need optimization for specific alkenes.

  • Reaction Setup: In a sealable reaction tube, add this compound (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃, 4-10 mol%).

  • Solvent and Base Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMA) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) under an inert atmosphere.[5]

  • Reaction Execution: Seal the tube and heat the mixture to the required temperature (typically 100-140 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 2: Common Solvents for the Heck Reaction

SolventTypeTypical Temperature (°C)
DMFPolar Aprotic100-140
DMAPolar Aprotic100-140
NMPPolar Aprotic100-140
DioxaneEthereal100-120
TolueneAromatic100-120
AcetonitrilePolar Aprotic80-100

The optimal solvent depends on the specific substrates and catalyst system.[3][6]

Heck_Troubleshooting start Low or No Yield in Heck Reaction q1 Cause Catalyst Deactivation? start->q1 q2 Cause Low Reaction Rate? start->q2 q3 Cause Side Reactions? start->q3 sol1 Solution: - Increase catalyst loading - Use a more robust ligand - Ensure inert atmosphere q1:f1->sol1 sol2 Solution: - Increase temperature - Switch to a higher-boiling solvent (e.g., NMP) - Screen different bases q2:f1->sol2 sol3 Solution: - Check for dehalogenation (use a milder base) - Check for alkene polymerization (add an inhibitor) - Optimize ligand to promote desired pathway q3:f1->sol3

Caption: Troubleshooting guide for common issues in Heck reactions.

Buchwald-Hartwig Amination

This reaction forms a new C-N bond. The choice of solvent and base is critical to avoid side reactions and catalyst inhibition.

Experimental Protocol (General)

This protocol is a general starting point for the N-arylation of an amine with this compound.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%), a suitable ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the mixture (typically 80-110 °C) with stirring for the required time (monitor by LC-MS).

  • Work-up: Cool the reaction, pass it through a pad of celite, and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Table 3: Solvent and Base Selection for Buchwald-Hartwig Amination

SolventBaseCharacteristics
TolueneNaOt-BuCommon combination, good for many substrates. Base is not compatible with some functional groups.[7]
DioxaneNaOt-BuSimilar to toluene, can offer different solubility profiles.
TolueneCs₂CO₃Milder base, suitable for base-sensitive functional groups.
t-BuOHK₃PO₄Can be effective for certain substrate combinations.
2-MeTHFLHMDSA "greener" solvent alternative; LHMDS is a strong, non-nucleophilic base.[8]

The choice of base and solvent is highly dependent on the nature of the amine coupling partner and any functional groups present on the substrates.[7]

Buchwald_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(I)L_n pd0->pd2_complex Oxidative Addition (Ar-I) amine_coord [Ar-Pd(II)(H₂NR)L_n]⁺I⁻ pd2_complex->amine_coord Amine Coordination (RNH₂) amido_complex Ar-Pd(II)(HNR)L_n amine_coord->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Reaction condition optimization for Buchwald-Hartwig amination of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the reaction condition optimization for the Buchwald-Hartwig amination of 2-Amino-6-iodotoluene. This challenging substrate, characterized by both steric hindrance and the presence of a potentially coordinating amino group, often requires careful optimization for successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound a challenging transformation?

A1: The amination of this compound presents several challenges due to its structural features:

  • Steric Hindrance: The presence of a methyl group and an amino group in the ortho positions to the iodine atom creates significant steric bulk around the reaction center. This can impede the oxidative addition of the aryl iodide to the palladium catalyst and the subsequent reductive elimination step, which are crucial for the catalytic cycle.[1][2]

  • Coordinating Amino Group: The free amino group on the substrate can potentially coordinate to the palladium catalyst, which may lead to catalyst inhibition or the formation of undesired side products.

  • Iodide Inhibition: Aryl iodides can be challenging substrates in Buchwald-Hartwig amination. The iodide anion generated during the reaction can form stable, unreactive palladium iodide dimer complexes, effectively taking the catalyst out of the catalytic cycle.[3]

Q2: What are the most critical parameters to consider when optimizing this reaction?

A2: For this specific substrate, the most critical parameters to optimize are the choice of ligand, base, and solvent, along with the reaction temperature. These factors are highly interdependent and should be screened systematically.

Q3: Which type of ligand is generally recommended for sterically hindered substrates like this compound?

A3: For sterically hindered aryl halides, bulky and electron-rich monophosphine ligands, particularly biarylphosphine ligands, are generally the most effective.[4] These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps. Ligands like XPhos, BrettPhos, and RuPhos are excellent starting points for optimization.[5]

Q4: How does the choice of base influence the reaction outcome?

A4: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. For challenging couplings, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to achieve a reasonable reaction rate.[3] However, these strong bases can be incompatible with sensitive functional groups. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but they often necessitate higher reaction temperatures.[1] The solubility of the base in the chosen solvent is also a critical factor.[3]

Q5: What are common side reactions, and how can they be minimized?

A5: A common side reaction is the hydrodehalogenation of the aryl iodide, where the iodine atom is replaced by a hydrogen atom. This can be minimized by:

  • Careful selection of the ligand and base.

  • Optimizing the reaction temperature; sometimes lower temperatures are beneficial.

  • Ensuring strictly anhydrous reaction conditions.

Another potential side reaction is the homocoupling of the aryl iodide. This can often be suppressed by using a lower catalyst loading and avoiding excessively high temperatures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst• Use a pre-formed palladium catalyst (precatalyst) to ensure the generation of the active Pd(0) species. • Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
2. Inappropriate ligand• Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos. The optimal ligand is often substrate-dependent.
3. Insufficiently strong base• If using a weak base like Cs₂CO₃, consider switching to a stronger base such as NaOtBu or LHMDS, especially if the amine coupling partner is weakly nucleophilic.
4. Low reaction temperature• Gradually increase the reaction temperature in increments of 10-20 °C. Many Buchwald-Hartwig aminations require heating (80-120 °C).[6]
5. Iodide inhibition• Consider using a solvent in which the iodide salt byproduct is poorly soluble, such as toluene. This can help to drive the equilibrium and prevent catalyst inhibition.[1]
Significant Hydrodehalogenation 1. Suboptimal ligand choice• Some ligands are more prone to promoting hydrodehalogenation. Screen different bulky phosphine ligands.
2. Base-promoted side reaction• If using a very strong base, consider switching to a slightly weaker base (e.g., K₃PO₄) and increasing the temperature.
3. Presence of water• Ensure all reagents and the reaction setup are scrupulously dried.
Formation of Multiple Products 1. Reaction with the substrate's amino group• If the desired reaction is with another amine, consider protecting the amino group of this compound, for example, as a carbamate.
2. Aryl halide homocoupling• Decrease the catalyst loading and/or the reaction temperature.
Reaction Stalls Before Completion 1. Catalyst decomposition• The catalyst may not be stable over long reaction times at elevated temperatures. Consider using a more robust ligand or a slightly higher catalyst loading.
2. Product inhibition• The product formed may be coordinating to the palladium center and inhibiting the catalytic cycle. Try a different solvent to improve product solubility.

Data Presentation

The following tables summarize typical starting conditions and the effect of varying reaction parameters for the Buchwald-Hartwig amination of sterically hindered aryl halides, which can serve as a guide for the optimization of the reaction with this compound.

Table 1: Initial Screening Conditions for the Amination of a Sterically Hindered Aryl Iodide

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Amine Amine coupling partner (1.2 equiv)
Palladium Source Pd₂(dba)₃ (2 mol %) or a suitable precatalyst (e.g., XPhos Pd G3, 2 mol %)
Ligand XPhos (4 mol %)
Base NaOtBu (1.4 equiv)
Solvent Toluene (0.1 M)
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Effect of Ligand on the Yield of Amination of a Hindered Aryl Halide *

LigandYield (%)
P(o-tolyl)₃<10
BINAP45
Xantphos60
RuPhos85
XPhos 95

*Note: These are representative yields for a sterically hindered system and may vary for this compound. The data illustrates the trend of improved yields with bulkier, more electron-rich ligands.

Table 3: Effect of Base on the Yield of Amination of a Hindered Aryl Halide *

BaseTemperature (°C)Yield (%)
K₂CO₃11030
K₃PO₄11065
Cs₂CO₃10075
NaOtBu 100 95
LHMDS8092

*Note: These are representative yields and demonstrate the general trend of reactivity with different bases. The optimal choice will depend on the specific amine and functional group tolerance.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand, and the base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the this compound and the amine coupling partner, followed by the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_complex Ar-Pd(II)(I)L OxAdd->PdII_complex Amine_coordination Amine Coordination (R₂NH) PdII_complex->Amine_coordination R₂NH PdII_amine_complex [Ar-Pd(II)(NHR₂)L]⁺I⁻ Amine_coordination->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation Base PdII_amido_complex Ar-Pd(II)(NR₂)L Deprotonation->PdII_amido_complex Reductive_Elimination Reductive Elimination PdII_amido_complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inertness Check Inert Atmosphere & Anhydrous Conditions Start->Check_Inertness Screen_Ligands Screen Bulky Ligands (XPhos, BrettPhos, etc.) Check_Inertness->Screen_Ligands Screen_Bases Screen Bases (NaOtBu, LHMDS, K₃PO₄) Screen_Ligands->Screen_Bases Optimize_Temp Optimize Temperature (80-120 °C) Screen_Bases->Optimize_Temp Check_Side_Reactions Analyze for Side Products (e.g., Hydrodehalogenation) Optimize_Temp->Check_Side_Reactions Adjust_for_Hydrodehalogenation Adjust Base/Ligand/ Temperature Check_Side_Reactions->Adjust_for_Hydrodehalogenation Side Products Observed Success Optimized Conditions Check_Side_Reactions->Success No Major Side Products Adjust_for_Hydrodehalogenation->Screen_Ligands

Caption: Troubleshooting workflow for optimizing the Buchwald-Hartwig amination.

References

Technical Support Center: Scaling Up 2-Amino-6-iodotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2-Amino-6-iodotoluene from the laboratory to the pilot plant. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete diazotization.- Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. - Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the diazotization step; a persistent blue color indicates completion.[1]
Decomposition of the diazonium salt.- Use the diazonium salt immediately after its formation; do not store it. - Maintain a low temperature throughout the diazotization and subsequent addition steps.[1]
Inactive catalyst (if a copper-catalyzed Sandmeyer reaction is used).- Use freshly prepared or purchased copper(I) iodide.
Formation of Dark, Tarry Byproducts Decomposition of the diazonium salt leading to radical side reactions.- Lower the reaction temperature. - Ensure the slow and controlled addition of the diazonium salt solution to the iodide source solution.[1]
Inconsistent Product Quality Between Batches Poor temperature control at a larger scale.- Utilize a pilot plant reactor with a jacketed cooling system and a reliable temperature probe. - Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
Inefficient mixing of reagents.- Optimize the stirrer speed and design for the pilot plant reactor to ensure proper mixing of the multiphase reaction.
Difficulties in Product Isolation and Purification Oiling out of the product during crystallization.- Experiment with different solvent systems or solvent ratios. - Control the cooling rate during crystallization; a slower cooling rate can promote the formation of well-defined crystals.
Product contamination with byproducts.- Optimize the reaction conditions to minimize byproduct formation (see above). - Consider a multi-step purification process, such as recrystallization followed by a column chromatography polishing step if high purity is required.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Sandmeyer reaction is a widely used and scalable method for converting an aromatic amino group into an iodo group.[2][3] This involves the diazotization of 2-Amino-6-methylaniline (the precursor) followed by reaction with an iodide salt, often potassium iodide. This method is generally favored for its reliability and applicability to a wide range of aromatic amines.

Q2: What are the critical safety considerations when scaling up the diazotization of 2-Amino-6-methylaniline?

A2: The primary safety concern is the thermal instability of the diazonium salt intermediate. These salts can decompose exothermically, and in some cases, explosively, especially if isolated in a dry state.[4][5] Key safety precautions include:

  • Strict Temperature Control: The diazotization reaction must be maintained at low temperatures, typically 0-5°C, to prevent decomposition.[4][6]

  • No Isolation of Diazonium Salt: The diazonium salt should be generated and used in situ without isolation.

  • Controlled Addition of Reagents: Slow, controlled addition of sodium nitrite is crucial to manage the reaction exotherm.

  • Adequate Venting: The reaction releases nitrogen gas, so the reactor must be adequately vented to prevent pressure buildup.[4]

  • Quenching: Any unreacted diazonium salt should be quenched at the end of the reaction, for example, with a reducing agent.

Q3: How can I monitor the progress of the Sandmeyer reaction at a pilot plant scale?

A3: At the pilot plant scale, direct sampling for techniques like TLC or GC might be challenging due to the reaction conditions. In-process monitoring can be achieved through:

  • Temperature Monitoring: A sudden exotherm can indicate the progression of the reaction.

  • Gas Evolution: The rate of nitrogen gas evolution can be monitored using a gas flow meter to track the reaction rate.

  • Quenched Reaction Sampling: Carefully quench a small, representative sample of the reaction mixture and then analyze it by HPLC or GC to determine the conversion of the starting material and the formation of the product.

Q4: What are the common byproducts in the synthesis of this compound via the Sandmeyer reaction, and how can they be minimized?

A4: Common byproducts include:

  • Phenols: Formed by the reaction of the diazonium salt with water, especially at elevated temperatures.[1]

  • Azo compounds: Can form if the reaction is not kept sufficiently acidic.[1]

  • Biaryl compounds: May arise from the coupling of aryl radical intermediates.[1] To minimize these byproducts, it is essential to maintain strict temperature control, ensure adequate acidity, and add the diazonium salt solution slowly to the iodide solution to control the reaction rate.[1]

Q5: What are suitable purification methods for this compound at the pilot plant scale?

A5: At the pilot plant scale, purification methods need to be robust and scalable. Common techniques include:

  • Crystallization: This is often the most effective and economical method for purifying solid organic compounds at a large scale. The choice of solvent is critical and requires optimization.

  • Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective purification method.

  • Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties.

Data Presentation

The following tables provide a summary of typical reaction parameters for the synthesis of an aryl iodide via a Sandmeyer-type reaction, comparing laboratory and pilot plant scales. Note that these are representative values and may require optimization for this compound.

Table 1: Diazotization Reaction Parameters

ParameterLaboratory Scale (e.g., 10g)Pilot Plant Scale (e.g., 10kg)
Temperature 0-5°C0-5°C
Pressure AtmosphericAtmospheric (with appropriate venting)
Reactant Concentration Typically 1-2 MMay be slightly more dilute to aid heat transfer
Reaction Time 30-60 minutes1-2 hours
Monitoring TLC, Starch-iodide paperTemperature probe, Gas flow meter, Quenched sample analysis (HPLC/GC)

Table 2: Iodination Reaction Parameters

ParameterLaboratory Scale (e.g., 10g)Pilot Plant Scale (e.g., 10kg)
Temperature 0-10°C (initial), then warming to room temp.0-10°C (initial), with controlled warming
Pressure AtmosphericAtmospheric
Reactant Concentration Typically 1-2 MOptimized for yield and safety
Reaction Time 1-3 hours2-6 hours
Expected Yield 70-90%65-85%
Monitoring TLC, GC/HPLCTemperature probe, Quenched sample analysis (HPLC/GC)

Experimental Protocols

Laboratory Scale Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Amino-6-methylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Potassium iodide

  • Sodium thiosulfate

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-6-methylaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper.

  • In a separate flask, dissolve potassium iodide in water and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the stirred potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Pilot Plant Scale Synthesis of this compound via Sandmeyer Reaction

Equipment:

  • Jacketed glass-lined reactor with a robust cooling system

  • Overhead stirrer

  • Temperature probe

  • Addition funnel with pressure equalization

  • Vent line connected to a scrubber

  • Receiving vessel

Procedure:

  • Charge the jacketed reactor with a solution of concentrated hydrochloric acid and water.

  • Cool the reactor contents to 0-5°C using the jacketed cooling system.

  • Add 2-Amino-6-methylaniline to the reactor while maintaining the temperature below 10°C.

  • Prepare a solution of sodium nitrite in water in a separate vessel and cool it.

  • Slowly add the cooled sodium nitrite solution to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Maintain the reaction mixture at 0-5°C for an additional hour after the addition is complete.

  • In a separate, suitable vessel, prepare an aqueous solution of potassium iodide and cool it to 0-5°C.

  • Slowly transfer the cold diazonium salt solution to the potassium iodide solution, controlling the addition rate to manage the exotherm and gas evolution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours until the reaction is complete as monitored by in-process controls.

  • Quench the reaction by adding a solution of sodium thiosulfate.

  • Isolate the crude product by filtration or extraction, depending on its physical state.

  • Purify the crude product by crystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Start: 2-Amino-6-methylaniline lab_diazotization Diazotization (0-5°C, Round-bottom flask) lab_start->lab_diazotization lab_iodination Iodination with KI (0-5°C to RT) lab_diazotization->lab_iodination lab_workup Aqueous Workup & Extraction lab_iodination->lab_workup lab_purification Purification (Column Chromatography/Recrystallization) lab_workup->lab_purification lab_end Final Product: This compound lab_purification->lab_end pilot_start Start: 2-Amino-6-methylaniline pilot_diazotization Diazotization (0-5°C, Jacketed Reactor) pilot_start->pilot_diazotization pilot_iodination Iodination with KI (Controlled warming) pilot_diazotization->pilot_iodination pilot_workup Quenching & Isolation (Filtration/Extraction) pilot_iodination->pilot_workup pilot_purification Purification (Crystallization) pilot_workup->pilot_purification pilot_end Final Product: This compound pilot_purification->pilot_end troubleshooting_workflow start Low Yield or Impure Product check_diazotization Check Diazotization Step start->check_diazotization check_temp Was temperature maintained at 0-5°C? check_diazotization->check_temp Yes improve_temp_control Improve temperature control check_diazotization->improve_temp_control No check_nitrite Was excess nitrous acid confirmed? check_temp->check_nitrite Yes check_temp->improve_temp_control No check_iodination Check Iodination Step check_nitrite->check_iodination Yes ensure_excess_nitrite Ensure slight excess of NaNO2 check_nitrite->ensure_excess_nitrite No check_addition_rate Was diazonium salt added slowly? check_iodination->check_addition_rate Yes control_addition Control addition rate and monitor exotherm check_iodination->control_addition No check_quenching Was reaction properly quenched? check_addition_rate->check_quenching Yes check_addition_rate->control_addition No check_purification Review Purification Method check_quenching->check_purification Yes confirm_quench Confirm complete quench of unreacted reagents check_quenching->confirm_quench No optimize_solvent Optimize crystallization solvent check_purification->optimize_solvent signaling_pathway cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts A 2-Amino-6-methylaniline D Diazonium Salt A->D + NaNO2 / HCl B NaNO2 / HCl B->D C KI E This compound C->E D->E + KI F N2 Gas D->F Decomposition G KCl D->G + KI H H2O D->H + KI

References

Validation & Comparative

Characterization of 2-Amino-6-iodotoluene: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques used for the characterization of 2-Amino-6-iodotoluene. Due to the limited availability of public domain raw experimental data for this compound, this guide presents expected analytical data based on its structure and compares it with publicly available data for its structural isomers, providing a framework for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties are fundamental for the selection of appropriate analytical techniques and for the interpretation of the resulting data.

PropertyThis compound2-Amino-4-iodotoluene3-Iodo-4-methylaniline
CAS Number 172681-47-9[1][2]83863-33-6[3]35944-64-0
Molecular Formula C₇H₈IN[1][2]C₇H₈IN[3]C₇H₈IN
Molecular Weight 233.05 g/mol [1]233.05 g/mol [3]233.05 g/mol
Appearance Powder[1]Not specifiedLight Brown Powder
Boiling Point 288.1 °C (Predicted)[2]Not specifiedNot specified
Melting Point Not specifiedNot specified287-291 °C

Spectroscopic Characterization

Spectroscopic techniques are essential for the elucidation of the chemical structure of this compound. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) are influenced by the positions of the substituents on the aromatic ring.

Expected ¹³C NMR Data: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Detailed experimental protocols for NMR analysis are provided in a subsequent section.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FT-IR Data: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500 (two bands)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Alkyl)2850-2960
C=C Stretch (Aromatic)1450-1600
C-N Stretch1250-1350
C-I Stretch500-600

A detailed experimental protocol for FT-IR analysis is provided in a subsequent section.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum Data: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 233, corresponding to its molecular weight. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation may involve the loss of the iodine atom, the amino group, or the methyl group.

A detailed experimental protocol for Mass Spectrometry analysis is provided in a subsequent section.

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound and for separating it from its isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be suitable.

Expected HPLC Data:

ParameterExpected Value
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (e.g., at 254 nm)
Retention Time Dependent on specific conditions

A detailed experimental protocol for HPLC analysis is provided in a subsequent section.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transformation of the free induction decay (FID), phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Background subtraction and baseline correction.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile). For example, a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: The retention time and peak area are used for identification and quantification, respectively.

Visualizations

The following diagrams illustrate the general workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS HPLC HPLC Dissolution->HPLC Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Structure->Identity

Caption: General workflow for the analytical characterization of this compound.

Spectroscopic_Data_Integration cluster_nmr NMR Data cluster_ir FT-IR Data cluster_ms Mass Spec Data H_NMR ¹H NMR (Proton Environment) Final_Structure Confirmed Structure of This compound H_NMR->Final_Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Final_Structure IR_Data Functional Groups (N-H, C-H, C=C) IR_Data->Final_Structure MS_Data Molecular Weight & Fragmentation MS_Data->Final_Structure

Caption: Integration of spectroscopic data for structural elucidation.

References

Navigating Reactivity: A Comparative Analysis of 2-Amino-6-iodotoluene and Other Iodoanilines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. Iodoanilines are a versatile class of reagents, widely employed in the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a detailed comparison of the reactivity of 2-Amino-6-iodotoluene with other iodoaniline isomers in key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The analysis is supported by experimental data to inform substrate selection and reaction optimization.

The reactivity of an aryl iodide in cross-coupling reactions is fundamentally influenced by the electronic and steric environment of the carbon-iodine bond. The position of the amino group and other substituents on the aniline ring can significantly modulate the electron density of the aromatic system and impose steric hindrance around the reaction center, thereby affecting the rates of oxidative addition and subsequent steps in the catalytic cycle.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of iodoanilines in this reaction is influenced by both electronic and steric factors. Electron-donating groups, such as the amino and methyl groups, can increase the electron density on the aromatic ring, which can sometimes slow down the rate-determining oxidative addition step. Conversely, steric hindrance, particularly from ortho-substituents, can also impact the approach of the palladium catalyst.

In the case of this compound, the iodine atom is flanked by both an amino and a methyl group in the ortho positions. This substitution pattern introduces significant steric bulk around the C-I bond, which can hinder the approach of the palladium catalyst. However, the combined electron-donating effects of the amino and methyl groups also play a role.

Aryl IodideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodoanilinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O8012~85-95[1]
3-IodoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9016~90[2]
4-IodoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9016~95[2]
4-Bromo-2,6-diiodoanilinePhenylboronic acid (2.2 eq.)Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O8012>90 (di-arylated)[3]
This compound (estimated)Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10024Moderate to GoodPredicted

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity is sensitive to the steric and electronic properties of the aryl halide. The presence of ortho-substituents can significantly impact the efficiency of the coupling.

For this compound, the steric hindrance from the adjacent methyl group and the coordinating potential of the amino group can influence the catalytic cycle. While the amino group can coordinate to the palladium center, potentially facilitating the reaction, the steric bulk can impede the approach of the amine coupling partner and the catalyst.

Aryl IodideAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater50595[4][5]
4-IodoanisoleAnilinePd precatalystt-BuONaToluene80341[4]
4-Iodotoluene4-FluoroanilineNi(acac)₂ / Phenylboronic esterK₃PO₄---81[6][7]
2-IodoanilineMorpholine(NHC)Pd(allyl)ClNaOt-BuDioxane1001885[8]
This compound (estimated)MorpholinePd₂(dba)₃ / BrettPhosNaOt-BuToluene10024ModeratePredicted

Note: The reactivity of this compound in Buchwald-Hartwig amination is expected to be moderate due to the significant steric hindrance at the ortho position. The use of a bulky, electron-rich phosphine ligand such as BrettPhos would likely be necessary to achieve reasonable yields.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reaction is generally tolerant of a wide range of functional groups. The reactivity trend for halogens is I > Br > Cl.[9]

The steric environment around the iodine in this compound is a primary consideration. The ortho-substituents can make the oxidative addition step more challenging. However, successful couplings of ortho-substituted iodoanilines have been reported, often with high yields, suggesting that with the right catalyst system, these substrates are viable.[10][11]

Aryl IodideAlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT389[12]
2-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N50595[10]
3-Iodoaniline2-Methyl-3-butyn-2-olPd₁@NC / CuINEt₃MeCN8024~90
4-IodoanisolePhenylacetyleneCuI / 3-PphenK₂CO₃Water100-Good[11]
4-Bromo-2,6-diiodoanilinePhenylacetylene (2.2 eq.)Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF7012>90 (di-alkynylated)[9]
This compound (estimated)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8024GoodPredicted

Note: While sterically hindered, this compound is expected to undergo Sonogashira coupling in good yields, potentially requiring slightly more forcing conditions (higher temperature or longer reaction time) compared to less hindered iodoanilines.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Researchers should optimize these conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the iodoaniline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃ or a biarylphosphine ligand, 4-8 mol%).

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1).[1]

  • The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[3]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a strictly inert atmosphere, a Schlenk tube is charged with the iodoaniline (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., a biarylphosphine ligand, 2-4 mol%).

  • The tube is sealed, removed from the glovebox, and the anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.[8]

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

General Procedure for Sonogashira Coupling
  • To a solution of the iodoaniline (1.0 equiv.) in an anhydrous amine solvent (e.g., Et₃N or diisopropylamine) or a co-solvent system (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%) under an inert atmosphere.[12][13]

  • To this mixture, add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.[12]

  • The reaction mixture is stirred at room temperature or heated to a specified temperature (typically 50-100 °C).

  • Monitor the reaction progress by TLC or GC/MS.[13]

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with saturated aqueous NH₄Cl and brine.[12]

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.[13]

Visualization of Reaction Workflow and Influencing Factors

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Iodoaniline, Coupling Partner, Base Mixing Combine Reagents under Inert Atmosphere Reagents->Mixing Catalyst_System Palladium Catalyst, Ligand, (Co-catalyst) Catalyst_System->Mixing Solvent Anhydrous, Degassed Solvent Solvent->Mixing Heating Heat to Desired Temperature Mixing->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Reactivity EDG Electron-Donating Groups (e.g., -NH₂, -CH₃) - Increase electron density - May slow oxidative addition EDG->Reactivity influences EWG Electron-Withdrawing Groups (e.g., -NO₂, -CN) - Decrease electron density - May facilitate oxidative addition EWG->Reactivity influences Ortho_Sub Ortho-Substituents - Hinder catalyst approach - Can decrease reaction rate Ortho_Sub->Reactivity influences Bulky_Ligand Bulky Ligands - Can promote reductive elimination - Can overcome steric hindrance Bulky_Ligand->Reactivity mitigates

Caption: Factors influencing the reactivity of substituted iodoanilines.

References

A Comparative Guide to the Synthesis of 2-Amino-6-iodotoluene: An Established Route vs. a Novel Decarboxylative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of an established synthetic route to 2-Amino-6-iodotoluene with a novel, transition-metal-free decarboxylative approach, offering insights into their respective methodologies and performance.

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis has traditionally relied on direct electrophilic iodination of 2-aminotoluene (o-toluidine). While effective, this method can sometimes lead to mixtures of isomers and require harsh reagents. This guide introduces and evaluates a modern alternative: the decarboxylative iodination of 2-amino-6-methylbenzoic acid. This newer approach offers a potentially more regioselective and milder route to the target compound.

Performance Comparison

The following table summarizes the key performance indicators for both the established direct iodination and the proposed novel decarboxylative iodination routes to this compound.

ParameterEstablished Route: Direct IodinationNew Route: Decarboxylative Iodination
Starting Material 2-Aminotoluene (o-Toluidine)2-Amino-6-methylbenzoic acid
Key Reagents N-Iodosuccinimide (NIS), Acetic AcidIodine (I₂), Potassium Phosphate (K₃PO₄)
Reaction Time 2 - 4 hours12 - 24 hours
Reported Yield 75 - 85%80 - 90% (estimated)
Purity (post-workup) Good to ExcellentPotentially higher due to regioselectivity
Key Advantages Faster reaction time, readily available starting material.High regioselectivity, milder conditions, avoids strong acids.
Key Disadvantages Potential for isomeric impurities, use of a halogenated reagent.Longer reaction time, requires synthesis of the starting carboxylic acid.

Experimental Protocols

Established Route: Direct Iodination of 2-Aminotoluene

This method relies on the direct electrophilic iodination of the aromatic ring of 2-aminotoluene using N-iodosuccinimide (NIS) as the iodine source. The amino group directs the substitution, but a mixture of isomers can be formed.

Methodology:

  • In a round-bottom flask, dissolve 2-aminotoluene (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

New Route: Decarboxylative Iodination of 2-Amino-6-methylbenzoic Acid

This novel approach involves the replacement of a carboxylic acid group with an iodine atom.[1][2] This transition-metal-free method offers high regioselectivity as the position of iodination is predetermined by the location of the carboxyl group.[1]

Methodology:

  • To a sealable reaction vessel, add 2-amino-6-methylbenzoic acid (1.0 eq.), iodine (2.0 eq.), and potassium phosphate (3.0 eq.).

  • Add a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the established and new synthetic routes.

established_route cluster_start Starting Material cluster_process Process cluster_product Product start 2-Aminotoluene react Direct Iodination (NIS, Acetic Acid) start->react Electrophilic Aromatic Substitution product This compound react->product

Established Synthetic Route: Direct Iodination

new_route cluster_start Starting Material cluster_process Process cluster_product Product start 2-Amino-6-methylbenzoic acid react Decarboxylative Iodination (I₂, K₃PO₄) start->react Decarboxylation & Iodination product This compound react->product

New Synthetic Route: Decarboxylative Iodination

Conclusion

The choice between the established direct iodination and the novel decarboxylative iodination for the synthesis of this compound will depend on the specific requirements of the researcher. The direct iodination method is faster and utilizes a more common starting material. However, the decarboxylative route offers the potential for higher regioselectivity and yield, proceeding under milder, transition-metal-free conditions, which aligns with the principles of green chemistry. For applications where high purity and avoidance of isomeric byproducts are critical, the novel decarboxylative approach presents a compelling alternative worthy of consideration and further development.

References

A Comparative Guide to 2-Amino-6-iodotoluene and 2-Amino-4-iodotoluene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The choice of substrates, especially substituted aryl halides, significantly influences the efficiency and outcome of these reactions. This guide provides a detailed comparison of two isomeric building blocks, 2-Amino-6-iodotoluene and 2-Amino-4-iodotoluene, in the context of widely used cross-coupling reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination.

Structural and Electronic Properties

The reactivity of this compound and 2-Amino-4-iodotoluene in cross-coupling reactions is primarily dictated by the steric hindrance and electronic effects arising from the relative positions of the amino (-NH₂), iodo (-I), and methyl (-CH₃) groups on the toluene ring.

PropertyThis compound2-Amino-4-iodotoluene
Structure
Key Feature Iodine atom is ortho to both the amino and methyl groups.Iodine atom is para to the amino group and meta to the methyl group.
Steric Hindrance High steric hindrance around the C-I bond due to the adjacent bulky methyl and amino groups.Lower steric hindrance around the C-I bond.
Electronic Effects The electron-donating amino and methyl groups are ortho and para to the iodine, potentially influencing the electron density at the reaction center.The electron-donating amino group is para to the iodine, while the methyl group is meta. This can affect the electron density differently compared to the 6-iodo isomer.

Caption: Comparison of the structural and electronic properties of this compound and 2-Amino-4-iodotoluene.

Performance in Cross-Coupling Reactions

The structural differences between the two isomers are expected to lead to significant variations in their reactivity and the optimal conditions required for successful cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of our two isomers, steric hindrance is a critical factor.

  • This compound: The significant steric bulk from the ortho-amino and ortho-methyl groups is expected to hinder the oxidative addition of the palladium catalyst to the C-I bond. This initial step of the catalytic cycle is often rate-limiting, and steric congestion can dramatically slow it down. To overcome this, more reactive catalysts, bulkier phosphine ligands (e.g., SPhos, XPhos), and higher reaction temperatures may be necessary.

  • 2-Amino-4-iodotoluene: With the iodine atom in the less sterically encumbered para position relative to the amino group, this isomer is anticipated to be more reactive in Suzuki-Miyaura couplings. Standard palladium catalysts and ligands are more likely to be effective under milder conditions.

While specific comparative data is scarce, a study on the Suzuki coupling of 4-iodoanisole (a compound with a similar substitution pattern to 2-amino-4-iodotoluene in terms of the position of the activating group relative to the iodine) with phenylboronic acid reported good yields under relatively mild conditions.

Table 1: Representative Suzuki-Miyaura Coupling Conditions (Note: These are generalized conditions and optimization is often required.)

ParameterThis compound (Expected)2-Amino-4-iodotoluene (Typical)
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄, Pd(OAc)₂
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Na₂CO₃
Solvent Toluene, Dioxane, DMFToluene, Ethanol/Water, DMF
Temperature 80-120 °CRoom Temperature to 100 °C
Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples aryl halides with alkenes. Similar to the Suzuki coupling, steric hindrance plays a crucial role.

  • This compound: The ortho substituents are expected to significantly impede the reaction. Achieving good yields would likely require higher catalyst loadings, phosphine-free conditions (Jeffery conditions), or the use of more robust catalytic systems.

  • 2-Amino-4-iodotoluene: This isomer is expected to undergo Heck reactions more readily. Several studies have demonstrated the successful Heck coupling of 4-iodotoluene with various acrylates, indicating that the para-substituted iodotoluene scaffold is a viable substrate.

Table 2: Representative Mizoroki-Heck Reaction Conditions (Note: These are generalized conditions and optimization is often required.)

ParameterThis compound (Expected)2-Amino-4-iodotoluene (Typical)
Catalyst Pd(OAc)₂, PdCl₂Pd(OAc)₂, Pd(PPh₃)₄
Base Et₃N, K₂CO₃, NaOAcEt₃N, Na₂CO₃
Solvent DMF, NMP, AcetonitrileDMF, Acetonitrile
Temperature 100-140 °C80-120 °C
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The success of this reaction is highly dependent on the ligand choice and the steric environment of the aryl halide.

  • This compound: The steric hindrance from the adjacent methyl group would be a significant challenge. However, the amino group itself can act as an internal ligand, which might influence the reaction in complex ways. The synthesis of substituted carbazoles often involves intramolecular C-N bond formation from ortho-substituted anilines, suggesting that with the right catalytic system, intermolecular amination might be feasible, though likely requiring specialized bulky and electron-rich phosphine ligands.

  • 2-Amino-4-iodotoluene: This isomer is expected to be a much better substrate for Buchwald-Hartwig amination due to the reduced steric hindrance. The coupling of various anilines and amines with less hindered aryl iodides is well-documented.

Table 3: Representative Buchwald-Hartwig Amination Conditions (Note: These are generalized conditions and optimization is often required.)

ParameterThis compound (Expected)2-Amino-4-iodotoluene (Typical)
Catalyst Pd₂(dba)₃, Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., XPhos, RuPhos)Pd

Spectroscopic Analysis and Structural Confirmation of 2-Amino-6-iodotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-Amino-6-iodotoluene against its structural isomers. Through a detailed analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a framework for the unambiguous structural confirmation of this compound, a valuable reagent in organic synthesis.

Introduction

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques are fundamental to this process, providing a detailed fingerprint of a molecule's atomic and electronic environment. This guide focuses on the spectroscopic characterization of this compound and differentiates it from its isomers, such as 3-iodo-2-methylaniline, 4-iodo-2-methylaniline, and 5-iodo-2-methylaniline. The distinct substitution pattern on the aromatic ring in each isomer leads to unique spectroscopic signatures, which, when properly analyzed, allow for definitive identification.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomers. Predicted data has been generated using established spectroscopic prediction software to provide a basis for comparison in the absence of comprehensive experimental spectra for all isomers in readily accessible databases.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundStructureChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound ~7.5 (d, 1H, Ar-H), ~6.8 (t, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~4.0 (s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃)
3-Iodo-2-methylaniline ~7.1 (t, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.8 (s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃)
4-Iodo-2-methylaniline ~7.4 (d, 1H, Ar-H), ~7.3 (dd, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~3.7 (s, 2H, -NH₂), ~2.1 (s, 3H, -CH₃)
5-Iodo-2-methylaniline ~7.2 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.6 (s, 2H, -NH₂), ~2.0 (s, 3H, -CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundPredicted Chemical Shifts (δ) ppm
This compound ~148 (C-NH₂), ~138 (C-I), ~130 (Ar-CH), ~128 (Ar-CH), ~120 (Ar-C), ~115 (Ar-CH), ~90 (C-I), ~25 (-CH₃)
3-Iodo-2-methylaniline ~145 (C-NH₂), ~140 (Ar-C), ~135 (Ar-CH), ~125 (Ar-CH), ~118 (Ar-CH), ~95 (C-I), ~20 (-CH₃)
4-Iodo-2-methylaniline ~146 (C-NH₂), ~138 (Ar-CH), ~130 (Ar-C), ~128 (Ar-CH), ~115 (Ar-CH), ~85 (C-I), ~18 (-CH₃)
5-Iodo-2-methylaniline ~147 (C-NH₂), ~138 (Ar-CH), ~135 (Ar-CH), ~120 (Ar-C), ~115 (Ar-CH), ~88 (C-I), ~17 (-CH₃)

Table 3: Key IR Spectral Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC-N StretchC-I Stretch
This compound ~3400-3200 (two bands)~3100-3000~1350-1250~600-500
Isomers (General) ~3400-3200 (two bands)~3100-3000~1350-1250~600-500

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks m/z
This compound 233106 (M - I)⁺, 91 (C₇H₇)⁺
Isomers (General) 233106 (M - I)⁺, 91 (C₇H₇)⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: 3-4 s

    • Relaxation delay: 1-2 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Acquisition time: 1-2 s

    • Relaxation delay: 2 s

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: Perform a background scan of the clean ATR crystal prior to the sample scan. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC) for separation prior to ionization.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: m/z 40-400

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound (and Isomers) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural Confirmation and Isomer Differentiation

The key to distinguishing this compound from its isomers lies in the analysis of the aromatic region of the ¹H NMR spectrum and the number of unique carbon signals in the ¹³C NMR spectrum.

  • ¹H NMR: The substitution pattern directly influences the chemical shifts and coupling patterns of the aromatic protons.

    • This compound: The protons on the aromatic ring are expected to show a distinct set of splitting patterns (a doublet, a triplet, and another doublet) due to their ortho, meta, and para relationships.

    • Isomers: Each isomer will present a unique set of three aromatic proton signals with different chemical shifts and coupling constants, allowing for unambiguous identification when compared to the predicted spectrum of this compound.

  • ¹³C NMR: The number and chemical shifts of the aromatic carbon signals are indicative of the substitution pattern. While all isomers will show seven carbon signals, the specific chemical shifts, particularly of the carbon atoms bonded to the iodine and amino groups, will differ due to the varying electronic environments.

  • IR Spectroscopy: While IR spectroscopy is excellent for identifying the presence of functional groups like the amine (N-H stretch) and the aromatic ring (C-H and C=C stretches), it is generally less effective for distinguishing between positional isomers as they share the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

  • Mass Spectrometry: All isomers will exhibit the same molecular ion peak at m/z 233. The primary fragmentation pathway involves the loss of an iodine atom, leading to a major fragment at m/z 106. While the main fragmentation patterns are similar, minor differences in the relative intensities of other fragment ions might be present, though these are often not sufficient for definitive isomer differentiation without reference spectra.

Conclusion

The structural confirmation of this compound relies on a multi-technique spectroscopic approach. While IR and MS can confirm the molecular formula and the presence of key functional groups, NMR spectroscopy (both ¹H and ¹³C) is the most powerful tool for distinguishing it from its structural isomers. By carefully analyzing the chemical shifts and coupling patterns in the NMR spectra and comparing them to predicted or reference data, researchers can confidently verify the structure of their synthesized or acquired material. This guide provides the necessary comparative data and experimental framework to aid in this critical analytical process.

A Comparative Guide to the Purity Assessment of Synthesized 2-Amino-6-iodotoluene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of newly synthesized active pharmaceutical ingredients (APIs) and intermediates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Amino-6-iodotoluene, a key building block in medicinal chemistry. The information presented is supported by established methodologies for analogous compounds, offering a robust framework for analysis.

Recommended Method: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the premier method for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed RP-HPLC method can effectively separate the main compound from its potential process-related impurities.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the iodination of 2-aminotoluene (o-toluidine). Based on this synthetic route, potential impurities may include:

  • Starting Material: Unreacted 2-aminotoluene.

  • Positional Isomers: 2-Amino-3-iodotoluene, 2-Amino-4-iodotoluene, and 2-Amino-5-iodotoluene.

  • Over-iodinated Products: Di-iodinated aminotoluenes.

A robust HPLC method must be able to resolve this compound from these and other potential byproducts.

Comparison of Analytical Methods

While HPLC is the recommended technique, other methods can also be employed for purity determination, each with its own advantages and limitations.

Analytical Method Principle Advantages Disadvantages Applicability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, excellent quantitation, applicable to a wide range of compounds.Requires a reference standard for peak identification and quantification.Highly Recommended. Ideal for routine purity testing and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, provides structural information for impurity identification.Requires analytes to be volatile and thermally stable, or require derivatization.[1][2][3][4]Suitable with Derivatization. The amino group may require derivatization to improve volatility and peak shape. Useful for identifying unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Highly accurate and precise, does not require a reference standard of the analyte, provides structural information.[5][6][7]Lower sensitivity compared to HPLC and GC-MS, requires a highly pure internal standard, potential for signal overlap.[8]Excellent for Purity Assignment of Reference Standards. Can be used as an absolute method to determine the purity of a synthesized batch which can then be used as a reference standard for HPLC.

Experimental Protocols

Recommended HPLC Method for Purity Assessment of this compound

This proposed method is based on established protocols for the analysis of similar aromatic amines and iodoanilines.[9]

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

2. Preparation of Solutions:

  • Diluent: Mobile phase A and Acetonitrile in a 1:1 ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 100 mL of diluent.

3. System Suitability:

Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.

4. Data Analysis:

The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL) system_suitability System Suitability Test (Inject Standard x6) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample system_suitability->inject_sample If passes acquire_chromatogram Acquire Chromatogram inject_sample->acquire_chromatogram integrate_peaks Integrate All Peaks acquire_chromatogram->integrate_peaks calculate_purity Calculate Purity (Area % of Main Peak) integrate_peaks->calculate_purity Analytical_Techniques cluster_synthesis Synthesis & Characterization cluster_purity Purity Assessment synthesis Synthesized This compound hplc HPLC (Routine Purity & Impurity Profile) synthesis->hplc Primary Method gcms GC-MS (Impurity Identification) synthesis->gcms For Volatile Impurities qnmr qNMR (Reference Standard Purity) synthesis->qnmr Absolute Purity qnmr->hplc Provides Reference Standard Purity

References

A Comparative Guide to Catalysts for the Synthesis of 2-Amino-6-iodotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Amino-6-iodotoluene and its derivatives, key intermediates in pharmaceutical and materials science, relies heavily on the efficient formation of a carbon-nitrogen (C-N) bond between an aryl iodide and an amine. The choice of catalyst is paramount to the success of this transformation, directly influencing reaction yields, substrate scope, and overall process efficiency. This guide provides a comparative analysis of prevalent catalytic systems for this purpose, with a focus on palladium, nickel, and copper-based catalysts, supported by experimental data from relevant literature.

The primary synthetic route is the cross-coupling of an amine with an aryl halide, such as a 2-iodotoluene derivative. The most established methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination, Nickel-catalyzed amination, and the Copper-catalyzed Ullmann condensation. Each system presents distinct advantages and requires careful consideration of the catalyst, ligand, base, and reaction conditions.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems in the amination of aryl iodides, providing a baseline for selecting a catalyst for the synthesis of this compound derivatives.

Catalyst System (Metal + Ligand)Aryl Halide SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)
Palladium-Based Catalysts
Pd₂(dba)₃ + P(o-tol)₃IodobenzeneDibutylamineNaOt-BuToluene100398
Pd(OAc)₂ + BINAP4-IodotolueneAnilineNaOt-BuToluene80299
(DPPF)PdCl₂IodobenzeneMorpholineNaOt-BuToluene100-99[1]
Pd(OAc)₂ + XPhos4-ChlorotolueneMorpholineKOt-BuToluene1000.17>95[2]
Nickel-Based Catalysts
NiCl₂(DME) + SIPr·HCl4-ChloroanisoleMorpholineNaOt-Bu2-MeTHF100391[3]
Ni(COD)₂ + DPPFChlorobenzeneDibutylamineNaOt-BuToluene1001686[4]
NiCl₂·glyme + dtbbpy4-IodotolueneN-MethylanilineK₃PO₄DMA252493[5]
Copper-Based Catalysts
CuI (10 mol%) + 1,10-Phenanthrolinep-IodotolueneDiphenylamineK₂CO₃DMSO801.595[6]
CuI (5 mol%) + L-prolineIodobenzeneAnilineK₂CO₃DMSO902085
[CuOTf]₂·C₆H₆1-Fluoro-4-iodo-benzeneMorpholinei-PrMgBrTHFRT172[7]

Note: Data is compiled from various sources for amination of similar aryl halides and may serve as a representative comparison.[1][2][3][4][5][6][7] dba = dibenzylideneacetone; P(o-tol)₃ = Tri(o-tolyl)phosphine; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; DPPF = 1,1'-Bis(diphenylphosphino)ferrocene; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium; COD = 1,5-cyclooctadiene; dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; DMA = Dimethylacetamide; DMSO = Dimethyl sulfoxide; THF = Tetrahydrofuran.

Experimental Protocols

Below is a generalized experimental protocol for a Palladium-catalyzed Buchwald-Hartwig amination, which is widely applicable for the synthesis of this compound derivatives.[8][9]

Title: General Procedure for the Palladium-Catalyzed Amination of 2-Iodotoluene Derivatives.

Materials:

  • 2-Iodotoluene derivative (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.4-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 3-5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the 2-iodotoluene derivative, the base, the palladium precatalyst, and the phosphine ligand under an inert atmosphere.

  • Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then filtered through a pad of celite to remove the catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.

Mandatory Visualization

The following diagrams illustrate the typical workflow for a catalytic amination experiment and the established mechanism for the Buchwald-Hartwig reaction.

G start Start: Prepare Inert Atmosphere (Oven-dried flask, N₂/Ar purge) add_solids 1. Add Solids: - Aryl Iodide (e.g., 2-Iodotoluene) - Base (e.g., NaOt-Bu) - Pd Precatalyst & Ligand start->add_solids add_liquids 2. Add Liquids: - Degassed Solvent (Toluene) - Amine add_solids->add_liquids heat 3. Heat & Stir (e.g., 100 °C) add_liquids->heat monitor 4. Monitor Reaction (TLC, GC-MS) heat->monitor Periodically workup 5. Cooldown & Workup: - Filter through Celite - Extract & Wash heat->workup Upon Completion purify 6. Purify Product (Column Chromatography) workup->purify end End: Characterize Product (NMR, MS) purify->end

Caption: Experimental workflow for catalytic C-N cross-coupling.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition amine_complex [L₂Pd(II)(Ar)(HNR₂)]⁺ I⁻ oa_complex->amine_complex Ligand Exchange amido_complex L₂Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation baseH Base-H⁺ I⁻ amine_complex->baseH amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product arI Ar-I (2-Iodotoluene) arI->oa_complex amine HNR₂ (Amine) amine->amine_complex base Base base->amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[10][11]

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic methodologies for the preparation of 2-Amino-6-iodotoluene, a valuable building block in pharmaceutical and materials science research. The efficiency of each method is evaluated based on experimental data, including reaction yield, purity, and operational simplicity. Detailed experimental protocols and visual workflows are provided to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of the amino, iodo, and methyl groups on the aromatic ring provides multiple reactive sites for further functionalization, making it a versatile precursor for drug discovery and development. The efficient and selective synthesis of this compound is therefore of significant interest. This guide benchmarks three primary synthetic strategies:

  • Direct Iodination of o-Toluidine: An electrophilic aromatic substitution approach.

  • Sandmeyer Reaction of 2-Amino-6-nitrotoluene: A two-step route involving diazotization followed by iodination.

  • Multi-step Synthesis via 2-Iodo-6-nitrotoluene: A pathway focused on achieving high regioselectivity through initial iodination of 2-nitrotoluene followed by reduction.

Comparative Analysis of Synthetic Methods

The following table summarizes the key performance indicators for each synthetic route to this compound.

MethodKey StepsStarting MaterialKey ReagentsReported Yield (%)PurityAdvantagesDisadvantages
Direct Iodination Single-step iodinationo-ToluidineIodine, Oxidizing agentVariable (Isomer mixture)Low to ModerateOne-step process, readily available starting material.Poor regioselectivity leading to a mixture of isomers (3-, 5-, and 6-iodo), requiring difficult separation.
Sandmeyer Reaction 1. Diazotization 2. Iodination2-Amino-6-nitrotolueneNaNO₂, HCl, KIGood to ExcellentHighGood regioselectivity, well-established and reliable reaction.Two-step process, requires handling of potentially unstable diazonium salts.
Via 2-Iodo-6-nitrotoluene 1. Iodination 2. Nitro Reduction2-NitrotolueneIodine, Oxidizing agent, Reducing agent (e.g., SnCl₂, H₂)GoodHighExcellent regioselectivity, avoids diazonium salts.Multi-step synthesis, may require optimization of the initial iodination step.

Experimental Protocols

Method 1: Direct Iodination of o-Toluidine (Illustrative Protocol for Isomer Generation)

Note: This method is not recommended for the selective synthesis of this compound due to the formation of multiple isomers. The protocol is provided for comparative purposes.

Reaction:

o-Toluidine is reacted with an iodinating agent, such as iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide or nitric acid), in a suitable solvent like acetic acid.

Procedure:

  • Dissolve o-toluidine (1 equivalent) in glacial acetic acid.

  • Add a solution of iodine (1 equivalent) and an oxidizing agent (e.g., H₂O₂) dropwise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and neutralize with a base (e.g., NaHCO₃).

  • Extract the product mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of 2-amino-3-iodotoluene, 2-amino-5-iodotoluene, and this compound, requiring chromatographic separation for isolation.

Workflow Diagram:

Direct_Iodination o_toluidine o-Toluidine reaction Electrophilic Aromatic Substitution o_toluidine->reaction reagents Iodine, Oxidizing Agent (e.g., H₂O₂) in Acetic Acid reagents->reaction workup Aqueous Workup & Extraction reaction->workup product_mixture Mixture of Iodo-isomers workup->product_mixture separation Chromatographic Separation product This compound (and other isomers) separation->product product_mixture->separation

Direct Iodination Workflow
Method 2: Sandmeyer Reaction of 2-Amino-6-nitrotoluene

This method offers a more selective route to the target compound.

Step 1: Diazotization of 2-Amino-6-nitrotoluene

  • Suspend 2-amino-6-nitrotoluene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Gas evolution (N₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product, 2-iodo-6-nitrotoluene, with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-iodo-6-nitrotoluene.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude 2-iodo-6-nitrotoluene in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (3-4 equivalents) and concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) until the solution is alkaline.

  • Extract the product, this compound, with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography.

Workflow Diagram:

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_iodination Iodination cluster_reduction Reduction start_material 2-Amino-6-nitrotoluene diazonium_salt Diazonium Salt Intermediate start_material->diazonium_salt diazotization_reagents NaNO₂, HCl (0-5 °C) diazotization_reagents->diazonium_salt iodo_nitro 2-Iodo-6-nitrotoluene diazonium_salt->iodo_nitro Sandmeyer Reaction iodination_reagent Potassium Iodide (KI) iodination_reagent->iodo_nitro final_product This compound iodo_nitro->final_product reduction_reagents Reducing Agent (e.g., SnCl₂/HCl) reduction_reagents->final_product

Sandmeyer Reaction Workflow
Method 3: Synthesis via 2-Iodo-6-nitrotoluene

This pathway prioritizes regioselectivity in the initial iodination step.

Step 1: Iodination of 2-Nitrotoluene

  • Dissolve 2-nitrotoluene (1 equivalent) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.

  • Add an iodinating reagent system, for example, iodine and an oxidizing agent like periodic acid or silver sulfate, to the solution. The choice of reagent and conditions is crucial for directing the iodination to the 6-position. The nitro group is meta-directing, while the methyl group is ortho, para-directing. The position between these two groups (position 6) is sterically hindered, but can be favored under certain conditions.

  • Heat the reaction mixture as required to facilitate the reaction, monitoring its progress by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product, 2-iodo-6-nitrotoluene, with an organic solvent.

  • Perform an aqueous workup, including a wash with sodium thiosulfate to remove unreacted iodine.

  • Dry and concentrate the organic phase to obtain the crude product. Purify by column chromatography to isolate the desired isomer.

Step 2: Reduction of the Nitro Group

Follow the same procedure as described in Method 2, Step 3 for the reduction of 2-iodo-6-nitrotoluene to this compound.

Workflow Diagram:

Multi_Step_Synthesis cluster_iodination Regioselective Iodination cluster_reduction Nitro Group Reduction start_material 2-Nitrotoluene iodo_nitro 2-Iodo-6-nitrotoluene start_material->iodo_nitro iodination_reagents Iodinating Agent (e.g., I₂/HIO₄) iodination_reagents->iodo_nitro final_product This compound iodo_nitro->final_product reduction_reagents Reducing Agent (e.g., Fe/HCl) reduction_reagents->final_product

Multi-step Synthesis Workflow

Conclusion

For the efficient and selective synthesis of this compound, both the Sandmeyer reaction starting from 2-amino-6-nitrotoluene and the multi-step synthesis via iodination of 2-nitrotoluene are superior to the direct iodination of o-toluidine. The direct iodination approach suffers from a lack of regioselectivity, leading to challenging purification and low yields of the desired product.

The Sandmeyer reaction is a robust and well-documented method that provides good yields and high purity. The synthesis via 2-iodo-6-nitrotoluene offers an alternative with potentially excellent control over the isomer formation, though it may require more optimization of the initial iodination step. The choice between these two methods will depend on the availability of starting materials, desired scale of the reaction, and the laboratory's expertise with the respective reaction types. Researchers should consider the trade-offs between the number of steps, overall yield, and ease of purification when selecting the most appropriate synthetic route for their specific needs.

A Comparative Guide to Isomeric Purity Analysis of 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical intermediates is paramount. This guide provides a comparative analysis of analytical techniques for determining the isomeric purity of 2-Amino-6-iodotoluene (also known as 3-iodo-2-methylaniline), a key building block in organic synthesis. We will explore common isomeric impurities and compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for their detection and quantification.

Understanding Potential Isomeric Impurities

The synthesis of this compound can result in the formation of several positional isomers. The most common synthetic routes, such as the direct iodination of 2-aminotoluene (o-toluidine) or the amination of iodotoluenes, can lead to a mixture of products. The primary isomeric impurities of concern are other iodo-aminotoluene isomers, where the iodine and amino groups are at different positions on the toluene ring.

Table 1: Potential Isomeric Impurities of this compound

Common NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compound3-Iodo-2-methylanilineC₇H₈IN233.05
2-Amino-3-iodotoluene2-Iodo-6-methylanilineC₇H₈IN233.05
2-Amino-4-iodotoluene4-Iodo-2-methylanilineC₇H₈IN233.05
2-Amino-5-iodotoluene5-Iodo-2-methylanilineC₇H₈IN233.05
4-Amino-2-iodotoluene2-Iodo-4-methylanilineC₇H₈IN233.05
4-Amino-3-iodotoluene3-Iodo-4-methylanilineC₇H₈IN233.05

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on factors such as required resolution, sensitivity, and the nature of the sample matrix. Below is a comparison of HPLC, GC-MS, and qNMR for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the separation of aromatic amine isomers.[1] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.

Strengths:

  • Robust and reproducible.

  • Amenable to a wide range of substituted anilines.[2]

  • Non-destructive, allowing for fraction collection if needed.

Weaknesses:

  • Method development can be time-consuming.

  • Peak tailing can be an issue for basic compounds like anilines, requiring mobile phase optimization.

Table 2: Typical HPLC Method Parameters for Aromatic Amine Isomer Separation

ParameterCondition
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., ammonium formate or phosphate) to control pH.[1]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The high separation efficiency of capillary GC columns makes it suitable for resolving closely related isomers.

Strengths:

  • Excellent separation efficiency for complex mixtures.

  • Provides structural information from the mass spectrum, aiding in impurity identification.

  • High sensitivity, especially with selective ion monitoring (SIM).

Weaknesses:

  • Requires derivatization for non-volatile or polar compounds, though aromatic amines are often volatile enough for direct analysis.

  • High temperatures in the injector and column can potentially cause degradation of thermolabile compounds.

Illustrative Data: A GC-MS analysis of a mixture of methylaniline isomers would show distinct peaks for each isomer, with the mass spectrometer confirming their identity based on their mass-to-charge ratio and fragmentation patterns.

Table 3: Typical GC-MS Method Parameters for Aromatic Amine Isomer Analysis

ParameterCondition
Column Capillary column (e.g., DB-1MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Oven Program Start at a lower temperature (e.g., 60 °C), followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 250 °C)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute or relative concentration of substances in a sample.[3] For isomeric purity analysis, the distinct signals of each isomer in the NMR spectrum can be integrated to determine their relative ratios.[4]

Strengths:

  • Provides structural confirmation and quantification in a single experiment.

  • Non-destructive.

  • Does not require reference standards for each impurity for relative quantification.

Weaknesses:

  • Lower sensitivity compared to chromatographic methods.

  • Signal overlap in complex mixtures can complicate quantification.

  • Requires careful experimental setup for accurate quantification.[5]

Illustrative Data: The ¹H NMR spectrum of a this compound sample containing isomeric impurities would show unique sets of aromatic and methyl proton signals for each isomer. The integral of these signals can be used to calculate the isomeric ratio.

Table 4: Key Considerations for qNMR Analysis

ParameterRecommendation
Solvent A deuterated solvent in which the analyte and any internal standard are fully soluble.
Internal Standard A stable compound with a known purity and signals that do not overlap with the analyte.
Relaxation Delay (D1) Should be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.
Pulse Angle A 90° pulse is typically used for quantification.
Signal Integration Careful and consistent integration of non-overlapping signals is crucial for accuracy.

Experimental Protocols

HPLC Purity Analysis Protocol

This protocol provides a general starting point for the analysis of this compound and its isomers. Optimization may be required.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

    • Prepare a working standard by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample to a final concentration of approximately 0.1 mg/mL in the initial mobile phase.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2, with a starting gradient of, for example, 70% A and 30% B, holding for 2 minutes, then ramping to 100% B over 15 minutes.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peaks corresponding to this compound and its isomers based on retention times.

    • Calculate the percentage of each impurity by area normalization.

GC-MS Analysis Protocol

This protocol is a general guideline for the GC-MS analysis of this compound.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methylene chloride or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Use the parameters outlined in Table 3.

  • Analysis:

    • Inject the sample solution.

    • Identify the main peak corresponding to this compound and any impurity peaks.

    • Confirm the identity of the impurities by comparing their mass spectra with a library or by interpreting the fragmentation patterns.

    • Quantify the impurities using an internal standard or by area percent normalization.

qNMR Analysis Protocol

This protocol outlines the steps for determining the isomeric ratio in a this compound sample.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Add a precise amount of a suitable internal standard (e.g., maleic acid) if absolute quantification is desired.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using the parameters described in Table 4. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify unique, well-resolved signals for each isomer.

    • Integrate the selected signals.

    • Calculate the molar ratio of the isomers by dividing the integral of each signal by the number of protons it represents.

Visualization of Analytical Workflow

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_results Results Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Chromatogram Chromatogram Analysis (Peak Integration) HPLC->Chromatogram MassSpectrum Mass Spectrum Analysis (Impurity Identification) GCMS->MassSpectrum NMRSpectrum NMR Spectrum Analysis (Signal Integration) qNMR->NMRSpectrum Purity Isomeric Purity Determination Chromatogram->Purity MassSpectrum->Purity NMRSpectrum->Purity

Caption: Workflow for the isomeric purity analysis of this compound.

Conclusion

The selection of an appropriate analytical method for the isomeric purity analysis of this compound is critical for ensuring the quality of this important chemical intermediate. RP-HPLC offers a robust and widely accessible method for routine analysis. GC-MS provides superior separation and definitive identification of impurities, making it an excellent choice for method development and in-depth impurity profiling. qNMR stands out as a powerful tool for direct and accurate quantification of isomer ratios without the need for individual impurity standards. A combination of these techniques can provide a comprehensive and reliable assessment of the isomeric purity of this compound, ensuring its suitability for downstream applications in research and drug development.

References

Cross-Validation of Experimental and Computational Data for 2-Amino-6-iodotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computationally predicted data for 2-Amino-6-iodotoluene (CAS No. 172681-47-9). By cross-validating these datasets, researchers can gain deeper insights into the physicochemical properties of this compound, which is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] The information presented herein is intended to support research and development by providing a clear, objective comparison of available data.

Data Presentation: Physicochemical Properties

The following tables summarize the available experimental and predicted quantitative data for this compound.

Table 1: Identification and General Properties

PropertyExperimental Value/InformationComputational/Predicted ValueSource(s)
CAS Number 172681-47-9Not Applicable[1][3][4]
Molecular Formula C₇H₈INC₇H₈IN[1][3][5]
Molecular Weight 233.05 g/mol 233.04959 g/mol [3][5][6]
IUPAC Name 3-iodo-2-methylphenylamineNot Applicable[4]
Physical Form Brown to black LiquidNot Applicable[4][6]
Purity 95%, 97%, 98%Not Applicable[1][6][7]

Table 2: Thermodynamic and Physical Properties

PropertyExperimental Value/InformationComputational/Predicted ValueSource(s)
Boiling Point ---288.1 °C at 760 mmHg[3][6][8]
Density ---1.791 g/cm³[3][6]
pKa ---3.49 ± 0.10[6]
Storage Temperature 2-8°C, under inert atmosphereNot Applicable[1][4][6]

Note: Experimental values for some properties like boiling point and density were not found in the initial search results; only predicted values are available. This highlights a common scenario where computational data can fill gaps in experimental findings.

Experimental Protocols

Detailed experimental data for this compound, such as NMR, HPLC, and LC-MS, are often available from suppliers upon request.[9] Below are representative protocols for the synthesis of a similar compound and general methods for property determination.

1. Representative Synthesis of an Iodo-Aminotoluene Derivative (Adapted from 2-Amino-5-iodotoluene)

This protocol describes the synthesis of a structural isomer and can be adapted for this compound, likely requiring optimization of reaction conditions and purification methods.

  • Materials: o-toluidine hydrochloride, iodine, calcium carbonate, diethyl ether, ethanol, water.

  • Procedure:

    • Intimately mix 40 g of o-toluidine hydrochloride with 71 g of dry, powdered iodine.

    • Add 35 g of finely divided calcium carbonate and thoroughly grind the mixture.

    • Add 200 ml of distilled water with vigorous shaking.

    • After allowing the mixture to stand for 45 minutes, heat it to 60-70°C for 5 minutes.

    • Extract the product multiple times with a total of 500 ml of diethyl ether.

    • Dry the combined ethereal solution over anhydrous calcium chloride.

    • Evaporate the ether to yield the crude product.

    • Recrystallize the product from a 1:1 ethanol-water mixture to obtain the purified 2-amino-5-iodotoluene.[10]

2. Determination of Boiling Point

The boiling point is determined by heating the liquid in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively turns into vapor, is recorded as the boiling point. For small quantities, micro-boiling point determination methods can be employed.

3. Spectroscopic Analysis (NMR, IR, MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are run to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded, revealing the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands for the amino (N-H) and aromatic (C-H, C=C) groups would be expected.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[11]

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a representative experimental process.

G cluster_0 Computational Approach cluster_1 Experimental Approach cluster_2 Cross-Validation comp_mol Molecular Structure comp_calc Quantum Chemical Calculations (DFT) comp_mol->comp_calc comp_prop Predicted Properties (Spectra, pKa, BP) comp_calc->comp_prop validation Data Comparison & Validation comp_prop->validation exp_synth Synthesis & Purification exp_measure Physicochemical Measurements (BP, MP) exp_synth->exp_measure exp_spectra Spectroscopic Analysis (NMR, IR, MS) exp_synth->exp_spectra exp_measure->validation exp_spectra->validation final_model final_model validation->final_model Validated Molecular Profile G start Start Materials (o-toluidine HCl, I₂, CaCO₃) mix Mix & Grind Reagents start->mix react Aqueous Reaction (Heat to 60-70°C) mix->react extract Solvent Extraction (Diethyl Ether) react->extract dry Drying (Anhydrous CaCl₂) extract->dry evap Solvent Evaporation dry->evap purify Recrystallization (Ethanol/Water) evap->purify product Purified Product (2-Amino-iodotoluene) purify->product

References

Safety Operating Guide

Safe Disposal of 2-Amino-6-iodotoluene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 2-Amino-6-iodotoluene, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on standard hazardous waste disposal protocols and the known hazards associated with this compound.

Health and Safety Overview

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling of this chemical should occur in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
Appearance Brown to black liquid
Boiling Point 288.1 ± 28.0 °C (Predicted)
Density 1.791 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C, under inert atmosphere (e.g., Argon)[1][3]
pKa 3.49 ± 0.10 (Predicted)

Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or formulas.

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[4]

Step 2: Handling Contaminated Materials

  • Empty Containers: Thoroughly rinse empty containers of this compound. The first rinse must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.

  • Contaminated PPE and Labware: Any disposable PPE (e.g., gloves) or labware (e.g., pipette tips, paper towels) that is contaminated with this compound should be collected in a sealed bag and placed in a designated solid hazardous waste container.[5]

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[4]

  • Secondary Containment: It is best practice to store the waste container within secondary containment to prevent spills.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled Hazardous Waste Container ppe->container collect_liquid Collect Liquid Waste container->collect_liquid collect_solid Collect Contaminated Solids (e.g., gloves, wipes) container->collect_solid seal Securely Seal Container collect_liquid->seal collect_solid->seal storage Store in Designated, Secure, and Ventilated Area seal->storage containment Use Secondary Containment storage->containment contact_ehs Contact Environmental Health & Safety (EHS) containment->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Amino-6-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-6-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 172681-47-9). Given the chemical's hazardous properties, adherence to these guidelines is critical to ensure personnel safety and environmental protection in the laboratory.

Hazard Identification and Summary

This compound is classified as a hazardous substance. The primary hazards are acute toxicity through multiple routes of exposure and irritation to the skin and eyes.

GHS Hazard Statements: H302+H312+H332, H315, H319 Signal Word: Warning

Hazard Class Hazard Statement Interpretation
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Acute Toxicity, Dermal (Category 4)H312Harmful in contact with skin.
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.
Skin Irritation (Category 2)H315Causes skin irritation.
Eye Irritation (Category 2A)H319Causes serious eye irritation.
Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following table summarizes the required PPE based on the potential routes of exposure.

Exposure Route Required PPE Specifications & Rationale
Dermal (Skin) Gloves Nitrile or neoprene gloves are recommended for splash protection. Given the lack of specific breakthrough time data for this compound, double gloving is advised. Change gloves immediately upon contamination.[1][2]
Lab Coat A chemical-resistant lab coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a disposable gown over the lab coat is recommended.
Full Coverage Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Ocular (Eye) Safety Goggles ANSI Z87.1-compliant chemical splash goggles are required to protect against splashes and vapors.
Face Shield A full-face shield worn over safety goggles is necessary when handling larger quantities or when there is a significant risk of splashing.
Inhalation Chemical Fume Hood All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation of vapors.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound during routine laboratory operations.

Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Cover the work surface within the fume hood with disposable absorbent liners.

  • Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) inside the fume hood before commencing work.

  • Don all required PPE as specified in the table above.

Weighing and Dispensing:

  • Perform all weighing operations within the chemical fume hood.

  • Use dedicated and clearly labeled spatulas and weighing containers.

  • Handle the container of this compound with care to avoid generating dust or aerosols.

  • Weigh the desired amount onto creased weigh paper or directly into a tared vial.

  • Immediately and securely close the primary container after dispensing.

Solution Preparation:

  • Add solvent to the vial containing the weighed this compound using a pipette or syringe to minimize splashing.

  • Ensure the container is capped and gently agitated to dissolve the solid. If heating is required, use a controlled heating source such as a heating block or oil bath; avoid open flames.

Post-Handling:

  • Decontaminate any non-disposable equipment that has come into contact with the chemical.

  • Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning solution.

  • Dispose of all contaminated disposable materials as hazardous waste according to the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

As a halogenated aromatic amine, this compound and its contaminated waste must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, weigh paper, absorbent pads, and empty containers should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[3]

Container Labeling: All waste containers must be labeled with:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste.

Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through a licensed environmental management company. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for PPE Selection and Disposal

The following diagrams illustrate the decision-making process for selecting appropriate PPE and the workflow for chemical waste disposal.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling This compound in_hood Work in a certified chemical fume hood? start->in_hood yes_hood Yes in_hood->yes_hood Yes no_hood No (STOP - Do Not Proceed) in_hood->no_hood No eyes Eye Protection: Chemical Splash Goggles (ANSI Z87.1) yes_hood->eyes face_shield Risk of significant splash? (e.g., large volumes) eyes->face_shield yes_shield Add Full-Face Shield face_shield->yes_shield Yes no_shield Goggles Sufficient face_shield->no_shield No skin Skin Protection: Chemical-Resistant Lab Coat (fully buttoned) yes_shield->skin no_shield->skin gloves Gloves: Double-glove with Nitrile or Neoprene skin->gloves clothing Full Coverage: Long Pants and Closed-Toe Shoes gloves->clothing end_ppe Proceed with work clothing->end_ppe

Caption: PPE Selection Workflow for this compound.

Disposal_Workflow cluster_disposal Chemical Waste Disposal Workflow start_disposal Generate Waste (Contaminated materials or solutions) waste_type Type of Waste? start_disposal->waste_type solid Solid Waste (Gloves, paper, empty containers) waste_type->solid Solid liquid Liquid Waste (Solutions containing the chemical) waste_type->liquid Liquid solid_container Place in a dedicated, lined, and labeled solid hazardous waste container. solid->solid_container liquid_container Place in a dedicated, sealed, and labeled liquid hazardous waste container. liquid->liquid_container labeling Label Container: 'HAZARDOUS WASTE' 'this compound' Concentration & Quantity solid_container->labeling liquid_container->labeling storage Store in a designated secondary containment area. labeling->storage disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal end_disposal Disposal Complete disposal->end_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.